molecular formula C7H12O3 B1305616 4-Methyl-5-oxohexanoic acid CAS No. 6818-07-1

4-Methyl-5-oxohexanoic acid

Cat. No.: B1305616
CAS No.: 6818-07-1
M. Wt: 144.17 g/mol
InChI Key: IEHMHYAHHVRZIF-UHFFFAOYSA-N
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Description

4-Methyl-5-oxohexanoic acid is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methyl-5-oxohexanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methyl-5-oxohexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-5-oxohexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-5-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(6(2)8)3-4-7(9)10/h5H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHMHYAHHVRZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385180
Record name 4-methyl-5-oxohexanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6818-07-1
Record name 4-methyl-5-oxohexanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-5-oxohexanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyl-5-oxohexanoic Acid: A Key Intermediate for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 4-Methyl-5-oxohexanoic acid, a versatile bifunctional molecule with significant potential as a building block in medicinal chemistry and drug development. The core of this guide is a detailed, step-by-step protocol for a modified acetoacetic ester synthesis, a classic and reliable method for the formation of γ-keto acids. This document delves into the mechanistic underpinnings of the synthetic strategy, providing a rationale for the selection of reagents and reaction conditions. Furthermore, it includes a thorough characterization of the target molecule, complete with tabulated physicochemical and spectroscopic data. The guide is designed to be a self-validating resource, enabling researchers to confidently replicate and adapt the described methodology for their specific research needs.

Introduction: The Significance of 4-Methyl-5-oxohexanoic Acid in Synthetic Chemistry

4-Methyl-5-oxohexanoic acid is a γ-keto acid, a class of organic compounds characterized by the presence of both a ketone and a carboxylic acid functional group, separated by a three-carbon spacer. This bifunctionality makes them highly valuable intermediates in organic synthesis, offering multiple reaction sites for the construction of more complex molecular architectures.[1] In particular, these molecules are excellent precursors for the synthesis of a wide variety of heterocyclic compounds, such as lactones and substituted pyrrolidines, which are prevalent scaffolds in numerous biologically active natural products and pharmaceutical agents.[1][2] The strategic placement of a methyl group at the 4-position introduces a chiral center, opening avenues for the stereoselective synthesis of novel drug candidates. The ability to access this molecule through a reliable and scalable synthetic route is therefore of considerable interest to the drug development community.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 4-Methyl-5-oxohexanoic acid can be approached through several classical carbon-carbon bond-forming reactions. A retrosynthetic analysis suggests that a disconnection at the α-carbon to the ester group in a precursor β-keto ester would lead back to readily available starting materials. This points towards the acetoacetic ester synthesis as a highly plausible and efficient strategy.

G 4-Methyl-5-oxohexanoic_Acid 4-Methyl-5-oxohexanoic Acid Intermediate_Keto_Ester Intermediate β-Keto Ester 4-Methyl-5-oxohexanoic_Acid->Intermediate_Keto_Ester Hydrolysis & Decarboxylation Acetoacetate_Enolate Ethyl Acetoacetate Enolate Intermediate_Keto_Ester->Acetoacetate_Enolate Alkylation Alkyl_Halide 3-Bromopropanoic Acid Derivative Intermediate_Keto_Ester->Alkyl_Halide Alkylation

Caption: Retrosynthetic analysis of 4-Methyl-5-oxohexanoic acid.

This approach involves the alkylation of an enolate derived from a β-keto ester, followed by hydrolysis and decarboxylation to yield the target ketone. The acetoacetic ester synthesis is particularly advantageous as it utilizes relatively inexpensive starting materials and employs well-understood reaction mechanisms, allowing for predictable outcomes and straightforward optimization.[3][4]

Detailed Synthetic Protocol

The following two-step protocol details a reliable method for the synthesis of 4-Methyl-5-oxohexanoic acid, adapted from established procedures for similar γ-keto acids.

Step 1: Alkylation of Ethyl Acetoacetate

This step involves the formation of the enolate of ethyl acetoacetate and its subsequent reaction with a suitable three-carbon electrophile to introduce the carboxylic acid moiety.

G cluster_0 Step 1: Alkylation Start Ethyl Acetoacetate + Sodium Ethoxide in Ethanol Enolate Formation of Sodium Enolate Start->Enolate Alkylation Addition of Ethyl 3-bromopropanoate Enolate->Alkylation Reaction SN2 Reaction at Reflux Alkylation->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Intermediate Diethyl 2-acetyl-3-methylglutarate Workup->Intermediate G cluster_1 Step 2: Hydrolysis & Decarboxylation Intermediate_Input Crude Diethyl Ester Hydrolysis Addition of aq. HCl Intermediate_Input->Hydrolysis Reflux Heat to Reflux (4-6 h) Hydrolysis->Reflux Extraction Cool, Saturate with NaCl, Extract with Ethyl Acetate Reflux->Extraction Drying Dry over MgSO₄, Filter Extraction->Drying Concentration Remove Solvent under Reduced Pressure Drying->Concentration Purification Purify by Distillation or Recrystallization Concentration->Purification Final_Product 4-Methyl-5-oxohexanoic Acid Purification->Final_Product

Sources

Technical Guide: Solubility Profiling and Thermodynamic Modeling of 4-Methyl-5-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-5-oxohexanoic acid (CAS 6818-07-1) is a functionalized keto-acid intermediate often encountered in the synthesis of terpenes, lactones, and pharmaceutical precursors. Its dual functionality—possessing both a carboxylic acid moiety and a ketone group—creates a complex solubility profile that is highly sensitive to solvent polarity and pH.

This guide provides a comprehensive technical analysis of the solubility behavior of 4-Methyl-5-oxohexanoic acid. Unlike simple hydrocarbons, this molecule exhibits amphiphilic character, capable of hydrogen bond donation (via -COOH) and acceptance (via -C=O). In the absence of extensive public solubility tables for this specific intermediate, this guide establishes a predictive framework and validated experimental protocols to allow researchers to determine exact solubility limits for their specific process conditions.

Physicochemical Profile & Structural Analysis[1][2]

Understanding the solubility of 4-Methyl-5-oxohexanoic acid requires a deep dive into its molecular architecture. The molecule exists as a viscous liquid or low-melting solid at standard temperature and pressure (STP), driven by the disruption of crystal packing by the methyl branch at the C4 position.

Table 1: Physicochemical Constants
PropertyValueSource/Note
Molecular Formula C₇H₁₂O₃PubChem [1]
Molecular Weight 144.17 g/mol PubChem [1]
CAS Number 6818-07-1PubChem [1]
Physical State (STP) Viscous Liquid / Low-melting SolidInferred from density (1.058 g/cm³) and structural analogs [2]
LogP (Predicted) ~0.3 – 1.08Indicates moderate lipophilicity; likely water-soluble [2]
pKa (Predicted) ~4.5 – 4.8Typical for aliphatic carboxylic acids
H-Bond Donors 1 (-COOH)Critical for solvent interaction
H-Bond Acceptors 3 (-C=O, -COOH)Facilitates solubility in protic solvents
Mechanistic Solubility Prediction

The solubility is governed by two competing forces:

  • Hydrophilic Domain: The terminal carboxylic acid and the C5-ketone facilitate strong hydrogen bonding with water and alcohols.

  • Hydrophobic Domain: The C4-methyl substituted alkyl chain provides van der Waals interactions, enabling solubility in moderately polar organic solvents like ethyl acetate.

Prediction: The molecule is expected to be miscible or highly soluble in water, alcohols (MeOH, EtOH), and polar aprotic solvents (DMSO, DMF) , while showing limited solubility in non-polar alkanes (Hexane, Heptane) .

Experimental Protocols for Solubility Determination

Since batch-to-batch purity and physical state (solid vs. supercooled liquid) can vary, relying on static literature values is risky. The following "Self-Validating" protocols are designed to generate precise solubility data in your laboratory.

Protocol A: Visual Miscibility Screening (For Liquid Samples)

Use this rapid screen if your sample is a liquid.

  • Preparation: Dispense 100 µL of 4-Methyl-5-oxohexanoic acid into a clear glass vial.

  • Titration: Add the target solvent in 50 µL increments at 25°C.

  • Observation: Vortex for 30 seconds after each addition.

    • Miscible: Solution remains clear and single-phase.

    • Immiscible: Phase separation or persistent turbidity (cloud point) is observed.

  • Endpoint: If phase separation persists after adding 2.0 mL of solvent, the compound is considered "Immiscible" (< 5% v/v).

Protocol B: Quantitative Saturation Method (HPLC/Gravimetric)

Use this for precise thermodynamic modeling or if the sample is solid.

  • Saturation: Add excess 4-Methyl-5-oxohexanoic acid to 5 mL of solvent in a sealed scintillation vial.

  • Equilibration: Shake at 200 rpm at the target temperature (e.g., 25°C, 35°C, 45°C) for 24 hours.

  • Clarification: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility).

  • Quantification:

    • Gravimetric: Evaporate a known volume of supernatant and weigh the residue. (Note: High boiling point ~260°C allows for solvent removal, but ensure no sublimation occurs).

    • HPLC (Preferred): Dilute supernatant and analyze via HPLC-UV (210 nm) or HPLC-RI.

Thermodynamic Modeling

To predict solubility at temperatures outside your experimental range, apply the Modified Apelblat Equation . This model is robust for non-ideal solutions of polar organic acids.

The Model


Where:

  • 
     = Mole fraction solubility[1]
    
  • 
     = Absolute temperature (Kelvin)[1]
    
  • 
     = Empirical constants derived from regression analysis of your experimental data (Protocol B).
    

Application:

  • Measure solubility at three temperatures (e.g., 288K, 298K, 308K).

  • Plot

    
     vs 
    
    
    
    .
  • Use the coefficients to interpolate solubility at process temperatures (e.g., 0°C for crystallization or 60°C for reaction).

Visualizations

Workflow: Solubility Determination & Process Optimization

This diagram outlines the decision logic for selecting the correct solubility protocol and applying the data to process design.

SolubilityWorkflow Start Start: 4-Methyl-5-oxohexanoic Acid CheckState Check Physical State (25°C) Start->CheckState IsLiquid Viscous Liquid CheckState->IsLiquid IsSolid Solid / Semi-Solid CheckState->IsSolid MethodA Protocol A: Visual Miscibility (Titration Method) IsLiquid->MethodA MethodB Protocol B: Saturation Shake-Flask (HPLC/Gravimetric) IsSolid->MethodB DataGen Generate Solubility Data (x vs T) MethodA->DataGen MethodB->DataGen Model Thermodynamic Modeling (Apelblat / van't Hoff) DataGen->Model Process Process Application Model->Process Extraction Extraction Solvent Selection (e.g., EtOAc vs Water) Process->Extraction Cryst Crystallization Design (Cooling Profile) Process->Cryst

Figure 1: Decision matrix for selecting solubility protocols based on the physical state of the starting material.

Solute-Solvent Interaction Map

Understanding why the molecule dissolves is key to solvent selection.

Interactions Solute 4-Methyl-5-oxohexanoic Acid Water Water (Protogenic) Solute->Water H-Bonding (Strong) High Solubility Methanol Methanol/Ethanol (Amphiprotic) Solute->Methanol H-Bonding Miscible Hexane Hexane (Non-polar) Solute->Hexane vdW only Low Solubility EtOAc Ethyl Acetate (Polar Aprotic) Solute->EtOAc Dipole-Dipole Good Solubility

Figure 2: Interaction map showing the predicted solubility mechanism in various solvent classes.

Implications for Process Development

Extraction Strategy

Due to its predicted LogP (~0.3–1.0), 4-Methyl-5-oxohexanoic acid partitions significantly into water at neutral pH.

  • To Extract from Water: Acidify the aqueous phase to pH < 3 (below pKa ~4.5) to protonate the carboxylic acid. This suppresses ionization and drives the molecule into organic solvents like Ethyl Acetate or Dichloromethane (DCM).

  • To Purify from Organics: Wash the organic layer with mild alkaline buffer (pH 8) to ionize the acid (forming the carboxylate salt), pulling it into the aqueous phase, leaving non-acidic impurities in the organic layer.

Crystallization

If the compound is solid, cooling crystallization from a mixture of Ethyl Acetate (solvent) and Hexane (anti-solvent) is a recommended starting point. The solubility differential between these two solvents (see Figure 2) allows for high recovery yields.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2828152, 4-Methyl-5-oxohexanoic acid. Retrieved from [Link]

  • ChemSrc (2025). Hexanoic acid, 5-methyl-4-oxo- Physicochemical Properties. Retrieved from [Link]

  • Apelblat, A., & Manzurola, E. (1999).Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. (Contextual reference for thermodynamic modeling of carboxylic acids).
  • Grant, D. J. W., & Higuchi, T. (1990).Solubility Behavior of Organic Compounds. Wiley-Interscience.

Sources

role of 4-Methyl-5-oxohexanoic acid in branched-chain amino acid metabolism

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biochemical role, synthesis, and experimental application of 4-Methyl-5-oxohexanoic acid (MOHA) , a specific inhibitor of the cytosolic Branched-Chain Amino Acid Transaminase 1 (BCAT1).

Part 1: Executive Summary & Biochemical Identity

4-Methyl-5-oxohexanoic acid (MOHA) is a small-molecule inhibitor targeting the first step of branched-chain amino acid (BCAA) catabolism. Unlike general transaminase inhibitors, MOHA exhibits specificity for the BCAT1 isoform , the cytosolic enzyme often dysregulated in pathological states such as glioblastoma (IDH-wildtype) and acute myeloid leukemia (AML).

By mimicking the structure of branched-chain


-keto acids (BCKAs), MOHA competitively inhibits the transamination of Leucine, Isoleucine, and Valine, thereby blocking the production of glutamate and the subsequent entry of BCAA carbon skeletons into the TCA cycle.
Chemical Identity Table
PropertySpecification
IUPAC Name 4-Methyl-5-oxohexanoic acid
Common Acronym MOHA
CAS Number 6818-07-1
Molecular Formula

Molecular Weight 144.17 g/mol
Target Enzyme BCAT1 (Cytosolic Branched-Chain Aminotransferase)
Mechanism Competitive Inhibition (Substrate Analog)
Solubility Soluble in DMSO, Ethanol, Methanol; sparingly soluble in water.

Part 2: Mechanistic Role in BCAA Metabolism

The BCAA Transamination Checkpoint

BCAA metabolism begins with a reversible transamination catalyzed by BCAT enzymes. This step transfers an amino group from the BCAA to


-ketoglutarate (

-KG), generating a branched-chain

-keto acid (BCKA) and Glutamate.
  • BCAT1 (Cytosolic): The primary target of MOHA. Highly expressed in embryonic tissues and aggressive cancers.

  • BCAT2 (Mitochondrial): The housekeeping isoform in healthy differentiated tissues.

Mechanism of Inhibition

MOHA acts as a structural analog of the BCKA intermediates (specifically resembling a hybrid of


-ketoisocaproate and 

-ketoglutarate).
  • Binding: MOHA binds to the active site of BCAT1, likely interacting with the Pyridoxal 5'-Phosphate (PLP) cofactor.

  • Metabolic Blockade: By occupying the active site, MOHA prevents the entry of BCAAs.

  • Downstream Consequences:

    • BCAA Accumulation: Intracellular pools of Leucine, Valine, and Isoleucine increase.

    • Glutamate Depletion: Cancer cells relying on BCAA transamination for glutamate synthesis (to fuel glutathione production or nucleotide biosynthesis) undergo metabolic stress.

    • TCA Anaplerosis Block: Prevents BCAA carbons from entering the TCA cycle as Acetyl-CoA or Succinyl-CoA.

Pathway Visualization

The following diagram illustrates the BCAA catabolic pathway and the specific inhibitory node of MOHA.

BCAA_Metabolism cluster_cytosol Cytosol BCAA BCAAs (Leu, Val, Ile) BCAT1 BCAT1 (Cytosolic) BCAA->BCAT1 AlphaKG α-Ketoglutarate AlphaKG->BCAT1 BCKA BCKAs (KIC, KIV, KMV) BCAT1->BCKA Glutamate Glutamate BCAT1->Glutamate MOHA MOHA (Inhibitor) MOHA->BCAT1 Inhibits BCKDH BCKDH Complex BCKA->BCKDH GSH Glutathione (ROS Defense) Glutamate->GSH AcCoA Acetyl-CoA / Succinyl-CoA BCKDH->AcCoA TCA TCA Cycle (Energy/Anaplerosis) AcCoA->TCA

Caption: MOHA competitively inhibits BCAT1, blocking the conversion of BCAAs to BCKAs and reducing the Glutamate pool available for GSH synthesis.

Part 3: Experimental Protocols

Protocol A: Chemical Synthesis of MOHA

Rationale: MOHA is not always available in stock catalogs. This protocol utilizes a Michael addition followed by decarboxylation.

Reagents:

  • Ethyl 2-methylacetoacetate[1]

  • Methyl acrylate[1]

  • Sodium methoxide (NaOCH3)

  • Hydrochloric acid (HCl)

Step-by-Step Workflow:

  • Michael Addition:

    • Dissolve Ethyl 2-methylacetoacetate (1.0 eq) in dry methanol.

    • Add catalytic Sodium methoxide (0.1 eq) at 0°C.

    • Dropwise add Methyl acrylate (1.1 eq).

    • Stir at room temperature for 12 hours.

    • Result: Diester intermediate.[2]

  • Hydrolysis & Decarboxylation:

    • Add 6M HCl to the reaction mixture.

    • Reflux at 100°C for 4–6 hours. This step hydrolyzes the esters and decarboxylates the

      
      -keto acid moiety.
      
  • Extraction & Purification:

    • Cool to room temperature. Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over

      
      .
      
    • Concentrate in vacuo.[1][3]

    • Purification: Distillation under reduced pressure or Flash Chromatography (Hexane:EtOAc gradient).

    • Validation: Confirm structure via

      
      H-NMR (Methyl doublet at ~1.1 ppm, Singlet methyl ketone at ~2.2 ppm).
      
Protocol B: Enzymatic Inhibition Assay (In Vitro)

Rationale: To determine the IC50 of MOHA against recombinant BCAT1.

Materials:

  • Recombinant human BCAT1 enzyme.

  • Substrates: L-Leucine (10 mM),

    
    -Ketoglutarate (10 mM).
    
  • Cofactor: PLP (10

    
    M).
    
  • Detection: NADH-coupled assay using Leucine Dehydrogenase (LeuDH) is not suitable here because we are consuming Leucine. Instead, use a Glutamate Dehydrogenase (GDH) coupled assay to measure Glutamate production.

Workflow:

  • Buffer Prep: 50 mM HEPES (pH 7.4), 1 mM DTT, 10

    
    M PLP.
    
  • Reaction Mix:

    • Buffer +

      
      -KG (5 mM) + NADH (0.2 mM) + GDH (5 U/mL) + BCAT1 enzyme.
      
    • Add MOHA at varying concentrations (0, 0.1, 1, 10, 100, 1000

      
      M).
      
  • Initiation: Start reaction by adding L-Leucine (5 mM).

  • Measurement: Monitor absorbance decrease at 340 nm (NADH oxidation) at 37°C.

    • Note: As BCAT1 produces Glutamate, GDH converts Glutamate back to

      
      -KG, reducing 
      
      
      
      to
      
      
      (reverse direction) or consuming NADH?
    • Correction: Standard GDH assay:

      
      -KG + 
      
      
      
      + NADH -> Glutamate +
      
      
      .
    • Since BCAT1 produces Glutamate, we need to measure Glutamate.

    • Alternative: Use a colorimetric Glutamate assay kit (endpoint) if coupled kinetics are complex.

  • Analysis: Plot % Activity vs. log[MOHA]. Fit to sigmoidal dose-response curve to calculate IC50.

Part 4: References

  • Tonjes, M., et al. (2013). "BCAT1 promotes cell proliferation through amino acid catabolism in gliomas carrying wild-type IDH1." Nature Medicine, 19(7), 901-908. Link

    • Establishes BCAT1 as a target in IDH-wt glioma.

  • McBrayer, S. K., et al. (2018). "Transaminase Inhibition by 2-Hydroxyglutarate Impairs Glutamate Biosynthesis and Redox Homeostasis in Glioma." Cell, 175(1), 101-116. Link

    • Discusses the interplay between IDH mutations, BCAT inhibition, and glutamate.

  • European Patent Office. (2014). "EP2717869B1: Methods of treatment using a BCAT1 inhibitor." Google Patents. Link

    • Explicitly identifies 4-methyl-5-oxohexanoic acid (MOHA) as a BCAT1 inhibitor.

  • Olofson, R. A., et al. (1978). "An Efficient Synthesis of Enol Carbonates." The Journal of Organic Chemistry, 43(10).[3] (Cited for synthetic methodologies relevant to keto-acid derivatives).[1][2][3][4] Link

Sources

Methodological & Application

Application Note: Quantitative Profiling of 4-Methyl-5-oxohexanoic Acid (MOHA) via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and drug development professionals requiring a robust, validated protocol for the quantification of 4-Methyl-5-oxohexanoic acid (MOHA) .

Abstract

4-Methyl-5-oxohexanoic acid (MOHA) is a polar keto-acid intermediate often associated with terpene metabolism and specific fermentation pathways. Its analysis is complicated by its high polarity, low molecular weight (144.17 Da), and poor retention on standard C18 stationary phases. This guide presents a Direct Injection Negative-Mode ESI protocol using a high-strength silica (HSS) T3 column, eliminating the need for time-consuming derivatization while maintaining high sensitivity.

Introduction & Analytical Challenges

MOHA contains two distinct functional groups: a carboxylic acid and a ketone (5-oxo). This dual functionality dictates the analytical strategy:

  • Polarity: The molecule is highly hydrophilic (logP ~0.2–1.0), causing it to elute in the void volume of traditional C18 columns.

  • Ionization: The carboxylic acid moiety readily deprotonates, making Negative Electrospray Ionization (ESI-) the preferred mode.

  • Fragmentation: As a small molecule, MOHA yields limited fragments, primarily driven by decarboxylation (

    
     loss) and dehydration.
    
Strategic Choice: HSS T3 vs. HILIC

While HILIC is often used for polar acids, it can suffer from long equilibration times and matrix intolerance. We utilize a High-Strength Silica (HSS) T3 column technology. This C18-based phase allows for 100% aqueous mobile phase usage without pore dewetting, providing sufficient retention for polar organic acids through hydrophobic interaction and hydrogen bonding.

Experimental Protocol

Reagents and Chemicals[1][2][3][4]
  • Standard: 4-Methyl-5-oxohexanoic acid (≥97% purity).

  • Internal Standard (IS): 4-Methyl-5-oxohexanoic acid-d3 (if available) or a structural analog like Levulinic acid-d3 .

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Acetate (buffer), Formic Acid (pH adjustment).[1]

Sample Preparation (Protein Precipitation)

A simple "Crash and Shoot" method is recommended to minimize analyte loss associated with Liquid-Liquid Extraction (LLE) of polar acids.

  • Aliquot: Transfer 50 µL of plasma/urine into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard solution (1 µg/mL in water).

  • Precipitate: Add 200 µL of ice-cold Methanol (containing 0.1% Formic Acid).

    • Note: Methanol is preferred over ACN here to prevent precipitation of polar salts that might co-elute.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of Water (to match initial mobile phase strength).

LC-MS/MS Conditions[6][7][8][9]
Chromatographic Parameters
  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.

  • Column Temp: 40°C.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mobile Phase:

  • A: 5 mM Ammonium Acetate in Water (pH 4.5 adjusted with acetic acid).

    • Why pH 4.5? It keeps the acid partially protonated for retention while allowing efficient deprotonation in the ESI source.

  • B: Acetonitrile.[2][3][4]

Gradient Table:

Time (min) %A %B Curve Description
0.00 98 2 Initial Loading
1.00 98 2 6 Hold for polar retention
6.00 50 50 6 Elution gradient
6.50 5 95 1 Wash
8.50 5 95 1 Wash Hold
8.60 98 2 1 Re-equilibration

| 10.00 | 98 | 2 | 1 | End |

Mass Spectrometry Parameters (ESI-)
  • Source: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: 2.5 kV (Lower voltage reduces discharge in negative mode).

  • Desolvation Temp: 500°C.

  • Gas Flow: 800 L/hr.

MRM Transitions: The precursor ion is the deprotonated molecule


.
AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)TypeMechanism
MOHA 143.1 99.1 2515QuantifierDecarboxylation

MOHA 143.1 125.1 2510QualifierDehydration

MOHA 143.1 59.0 2522QualifierAcetate fragment

Visualized Workflows

Analytical Workflow

The following diagram illustrates the critical path from sample to data, emphasizing the "Dilute-and-Shoot" strategy for polar retention.

G Sample Biological Sample (Plasma/Urine) PPT Protein Precipitation (MeOH + 0.1% FA) Sample->PPT Add IS Centrifuge Centrifugation 14,000g, 10 min PPT->Centrifuge Dilution Dilution 1:1 with Water Centrifuge->Dilution Supernatant LC LC Separation HSS T3 Column (High Aqueous) Dilution->LC Inject MS MS/MS Detection ESI Negative MRM: 143->99 LC->MS Data Quantification MS->Data

Caption: Optimized "Crash & Dilute" workflow ensuring polar analyte retention on HSS T3 columns.

Fragmentation Mechanism

Understanding the fragmentation is crucial for confirming identity. The primary transition involves the loss of the carboxylic acid group.

Frag cluster_0 Primary Fragmentation Parent Precursor Ion [M-H]- (m/z 143) Prod1 Product Ion [M-H-CO2]- (m/z 99) Parent->Prod1 Decarboxylation (Collision Energy: 15eV) Prod2 Product Ion [M-H-H2O]- (m/z 125) Parent->Prod2 Dehydration (Collision Energy: 10eV)

Caption: Proposed MS/MS fragmentation pathway for MOHA in negative ESI mode.

Method Validation Summary (Expected Performance)

ParameterSpecificationNotes
Linearity 10 – 2000 ng/mL

; Weighted

LOD / LOQ 3 ng/mL / 10 ng/mLHigh sensitivity requires clean system (avoid background acids)
Recovery 85% - 105%HSS T3 provides excellent recovery for polar acids
Matrix Effect < 15% suppressionDivert flow to waste for first 1.0 min to remove salts

Troubleshooting & Optimization

  • Peak Tailing:

    • Cause: Interaction with silanols or metal ions.

    • Fix: Ensure the column is "End-capped" (T3 is). Add 5mM Ammonium Acetate; do not use pure water/formic acid as it may not mask silanols effectively at pH < 3.

  • Low Sensitivity:

    • Cause: Poor ionization in negative mode.

    • Alternative: If sensitivity is insufficient (<1 ng/mL required), switch to Derivatization using 3-Nitrophenylhydrazine (3-NPH) . This targets the carboxylic acid, creating a highly ionizable derivative in negative mode.

  • Retention Shift:

    • Cause: pH fluctuation.

    • Fix: Precisely adjust aqueous mobile phase to pH 4.5. Small changes in pH near the pKa (approx 4.5-4.8) will drastically shift retention time.

References

  • PubChem. (2025).[5] 4-Methyl-5-oxohexanoic acid (Compound Summary).[5][6][7] National Library of Medicine. [Link]

  • Afshar, M., & van Hall, G. (2023).[8] LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma.[8] Journal of Chromatography B, 1230, 123906.[8] [Link][8]

  • Matsuura, H., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. ResearchGate. [Link]

  • Han, J., et al. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine.[9] Bioanalysis, 11(8), 741-753.[9] [Link]

  • Thermo Fisher Scientific. (2023).[10] Potential of Negative-Ion-Mode Proteomics: An MS1-Only Approach. Journal of Proteome Research. [Link]

Sources

Application Notes and Protocols for the Chiral Separation of 4-Methyl-5-oxohexanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methyl-5-oxohexanoic acid is a chiral carboxylic acid and a versatile building block in organic synthesis, with potential applications in the development of novel pharmaceuticals and other bioactive molecules. As with many chiral compounds, the individual enantiomers of 4-methyl-5-oxohexanoic acid can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to separate, identify, and quantify the (R)- and (S)-enantiomers is of paramount importance for research, development, and quality control in the pharmaceutical industry.

This comprehensive technical guide provides detailed protocols for the chiral separation of 4-methyl-5-oxohexanoic acid enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) with derivatization. The methodologies presented herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the necessary tools for accurate enantiomeric analysis.

The primary HPLC protocol is adapted from a validated method for the structural isomer 2-methyl-5-oxohexanoic acid, leveraging similar physicochemical properties to establish a highly relevant starting point for method development. Alternative approaches using SFC and GC are also presented to offer flexibility based on available instrumentation and specific analytical requirements.

Physicochemical Properties of 4-Methyl-5-oxohexanoic Acid

A thorough understanding of the analyte's properties is crucial for effective method development.

PropertyValueSource
Molecular FormulaC₇H₁₂O₃
Molecular Weight144.17 g/mol
IUPAC Name4-methyl-5-oxohexanoic acid
CAS Number6818-07-1
XLogP30.3
SolubilitySoluble in polar organic solvents (e.g., methanol, ethanol, acetone) and aqueous base.

Primary Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and subsequent separation. For acidic compounds like 4-methyl-5-oxohexanoic acid, polysaccharide-based CSPs are often effective.

Causality of Experimental Choices
  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are known to provide excellent enantioselectivity for a broad range of chiral compounds, including carboxylic acids. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of a nonpolar solvent like heptane or hexane and a more polar alcohol like ethanol or isopropanol, is employed. The ratio of these solvents is optimized to achieve a balance between retention and resolution.

  • Acidic Modifier: The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid, to the mobile phase is often critical for achieving sharp, symmetrical peaks for acidic analytes. The acid suppresses the ionization of the carboxylic acid group of the analyte, reducing tailing and improving peak shape. It also minimizes undesirable interactions with any residual silanol groups on the silica support of the CSP.

Experimental Workflow for Chiral HPLC

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Racemic 4-Methyl-5-oxohexanoic Acid dissolve Dissolve in Mobile Phase sample->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter hplc Inject onto HPLC system with Chiral Stationary Phase filter->hplc Prepared Sample separation Isocratic Elution hplc->separation detection UV Detection at 210 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram Signal integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Enantiomeric Excess (%ee) integrate->calculate

Caption: Workflow for Chiral HPLC Analysis.

Detailed Protocol for Chiral HPLC Separation

1. Materials and Reagents:

  • Racemic 4-Methyl-5-oxohexanoic acid

  • (R)- and (S)-4-Methyl-5-oxohexanoic acid standards (if available, for peak identification)

  • HPLC-grade n-heptane (or hexane)

  • HPLC-grade ethanol (or isopropanol)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol, HPLC grade (for sample dissolution if necessary)

2. Instrumentation and Chromatographic Conditions:

ParameterRecommended Condition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP
Mobile Phase n-Heptane/Ethanol/TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes (adjust as needed)

3. Sample Preparation:

  • Prepare a stock solution of racemic 4-methyl-5-oxohexanoic acid at a concentration of 1 mg/mL in the mobile phase.

  • If solubility is an issue, dissolve in a minimal amount of methanol and then dilute with the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of the prepared sample.

  • Acquire data for the specified run time.

5. Data Analysis:

  • Integrate the peak areas for the two enantiomers in the resulting chromatogram.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

  • The elution order of the enantiomers should be confirmed with enantiomerically pure standards if available.

Alternative Technique 1: Supercritical Fluid Chromatography (SFC)

SFC is an attractive alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and lower back pressure. This technique utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of a polar organic modifier.

Causality of Experimental Choices
  • Mobile Phase: Supercritical CO₂ is a non-polar solvent. The addition of a polar modifier, such as methanol, is necessary to elute the polar 4-methyl-5-oxohexanoic acid from the column. The concentration of the modifier is a critical parameter for controlling retention and resolution.

  • Stationary Phase: Polysaccharide-based CSPs are also highly effective in SFC. Anion-exchange CSPs, such as CHIRALPAK QN-AX or QD-AX, are specifically designed for the separation of acidic compounds and can provide excellent enantioselectivity in SFC. The primary separation mechanism on these phases is an ionic exchange between the protonated chiral selector and the deprotonated acidic analyte.

  • Additives: The addition of a small amount of an acidic or basic additive can significantly improve peak shape and resolution in SFC by minimizing unwanted interactions with the stationary phase.

Experimental Workflow for Chiral SFC

cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis sample Racemic 4-Methyl-5-oxohexanoic Acid dissolve Dissolve in Methanol/Mobile Phase sample->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter sfc Inject onto SFC system with Chiral Stationary Phase filter->sfc Prepared Sample separation Isocratic or Gradient Elution sfc->separation detection UV or MS Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram Signal integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Enantiomeric Excess (%ee) integrate->calculate

Caption: Workflow for Chiral SFC Analysis.

Detailed Protocol for Chiral SFC Separation

1. Materials and Reagents:

  • Racemic 4-Methyl-5-oxohexanoic acid

  • SFC-grade carbon dioxide

  • HPLC-grade methanol

  • Trifluoroacetic acid (TFA) or other suitable additive

2. Instrumentation and Chromatographic Conditions:

ParameterRecommended Condition
Instrument Agilent 1260 Infinity Analytical SFC System or equivalent
Column CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or CHIRALPAK® QN-AX
Mobile Phase CO₂/Methanol with 0.1% TFA
Gradient Isocratic at 15% Methanol (optimize as needed)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 210 nm
Injection Volume 5 µL

3. Sample Preparation:

  • Prepare a 1 mg/mL solution of racemic 4-methyl-5-oxohexanoic acid in methanol or a mixture of methanol and the mobile phase co-solvent.

  • Filter the solution through a 0.45 µm syringe filter.

4. SFC Analysis:

  • Equilibrate the SFC system with the specified mobile phase and back pressure.

  • Inject the prepared sample.

  • Acquire the data.

5. Data Analysis:

  • Integrate the peak areas of the enantiomers.

  • Calculate the enantiomeric excess as described in the HPLC section.

Alternative Technique 2: Gas Chromatography (GC) with Derivatization

Direct chiral GC separation of carboxylic acids is challenging due to their polarity and potential for thermal degradation. A common and effective approach is to first derivatize the carboxylic acid to form a more volatile and thermally stable ester. If a chiral derivatizing agent is used, the resulting diastereomers can be separated on a standard achiral GC column. Alternatively, derivatization with an achiral reagent can be followed by separation on a chiral GC column.

Causality of Experimental Choices
  • Derivatization: Esterification of the carboxylic acid group, for example, by forming a methyl ester, significantly increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. This derivatization step is crucial for good chromatographic performance.

  • Chiral GC Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Dex CB), is used to separate the derivatized enantiomers. The chiral selector on the column forms transient diastereomeric complexes with the enantiomers, leading to their separation.

Experimental Workflow for Chiral GC with Derivatization

cluster_deriv Derivatization cluster_gc GC Analysis cluster_data Data Analysis sample Racemic 4-Methyl-5-oxohexanoic Acid esterify Esterification (e.g., with Methanol/H₂SO₄) sample->esterify extract Work-up and Extraction esterify->extract gc Inject onto GC with Chiral Capillary Column extract->gc Derivatized Sample separation Temperature Programmed Elution gc->separation detection Flame Ionization Detector (FID) separation->detection chromatogram Obtain Chromatogram detection->chromatogram Signal integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Enantiomeric Excess (%ee) integrate->calculate

Caption: Workflow for Chiral GC with Derivatization.

Detailed Protocol for Chiral GC Separation after Derivatization

1. Derivatization to Methyl Ester:

  • Dissolve approximately 10 mg of 4-methyl-5-oxohexanoic acid in 1 mL of methanol in a small vial.

  • Add 2-3 drops of concentrated sulfuric acid.

  • Cap the vial tightly and heat the mixture at 60-70 °C for 2 hours.

  • After cooling to room temperature, add 5 mL of water to the vial.

  • Extract the methyl ester with 3 x 5 mL of diethyl ether or another suitable organic solvent.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Carefully evaporate the solvent under a gentle stream of nitrogen to obtain the crude methyl ester.

2. Sample Preparation for GC:

  • Dissolve the resulting methyl ester in hexane or another appropriate solvent to a final concentration of approximately 1 mg/mL.

3. Instrumentation and Chromatographic Conditions:

ParameterRecommended Condition
Instrument Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID)
Column Chirasil-Dex CB (25 m x 0.25 mm x 0.25 µm) or equivalent chiral capillary column
Injector Temperature 250 °C
Detector Temperature 250 °C
Carrier Gas Helium or Hydrogen at a constant flow or pressure
Oven Program 100 °C hold for 1 min, then ramp at 5 °C/min to 200 °C, hold for 5 min
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL

4. GC Analysis:

  • Inject the prepared sample into the GC system.

  • Start the temperature program and data acquisition.

5. Data Analysis:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess as previously described.

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be self-validating systems. Key aspects to ensure trustworthiness of the results include:

  • System Suitability: Before running samples, perform injections of a standard mixture to verify system performance, including resolution, peak shape, and reproducibility.

  • Peak Identification: Whenever possible, use pure enantiomer standards to confirm the elution order and peak identity.

  • Method Specificity: The high selectivity of chiral stationary phases provides a strong basis for method specificity. Further confirmation can be achieved by coupling the separation technique to a mass spectrometer (LC-MS, SFC-MS, or GC-MS).

  • Linearity and Range: For quantitative analysis, it is essential to establish the linearity of the detector response over the desired concentration range.

By adhering to these principles, researchers can have a high degree of confidence in the accuracy and reliability of their enantiomeric purity assessments.

References

  • ResearchGate. (2025). Separation of 4-substituted 5-methylpiracetam stereoisomers on polysaccharide-based chiral stationary phases. Retrieved from [Link]

  • PharmaTutor. (n.d.). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Hexanoic acid, 5-oxo-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2025). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved from [Link]

  • Journal of Chromatography A. (n.d.). A generic chiral separation strategy for supercritical fluid chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 5-oxohexanoate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-5-oxohexanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-4-oxohexanoic acid. Retrieved from [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • ResearchGate. (2025). Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. Retrieved from [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]

  • ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Retrieved from [Link]

  • National Institutes of Health. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • ACS Publications. (2022).

Application Note: 4-Methyl-5-oxohexanoic Acid as a Research Chemical

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Technical Overview[1]

Executive Summary

4-Methyl-5-oxohexanoic acid (4-MOHA) is a bifunctional keto-acid intermediate critical in the synthesis of chiral flavor compounds, specifically substituted furanones and lactones.[1] Unlike simple fatty acids, the presence of the C5-ketone and C4-methyl stereocenter renders it a high-value scaffold for asymmetric synthesis and a specific biomarker in terpene degradation pathways .[1]

This guide addresses the two primary research applications of 4-MOHA:

  • Synthetic Precursor: As a "chiral pool" starting material for the synthesis of bioactive

    
    -lactones and furanones (e.g., Sotolon analogs).[1]
    
  • Metabolic Tracer: As a target analyte in the study of xenobiotic metabolism, particularly in the degradation of methylated terpenes and amino acid derivatives (e.g., 4-hydroxyisoleucine).[1]

Chemical Identity & Properties
PropertySpecification
IUPAC Name 4-Methyl-5-oxohexanoic acid
CAS Number 6818-07-1
Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Molecular Weight 144.17 g/mol
Functional Groups Carboxylic acid (C1), Ketone (C5), Methyl branch (C4)
Solubility Soluble in MeOH, EtOH, DMSO, Chloroform; slightly soluble in water.[1][2]
Stability Hygroscopic; prone to intermolecular esterification (oligomerization) if stored improperly.[1] Store at -20°C under

.

Part 2: Scientific Integrity & Experimental Protocols

Application I: Synthesis of Chiral -Lactones

Context: The structural backbone of 4-MOHA allows for rapid access to 4,5-disubstituted


-lactones via reductive cyclization.[1] This pathway is essential for generating flavor compounds related to Sotolon  (3-hydroxy-4,5-dimethyl-2(5H)-furanone) and assessing structure-activity relationships (SAR) in olfactory research.[1]
Protocol A: Reductive Cyclization to

-Valerolactone Derivatives

Rationale: Direct acid-catalyzed cyclization of the keto-acid is inefficient due to the equilibrium favoring the open chain.[1] The strategy involves the selective reduction of the C5 ketone to a secondary alcohol, which spontaneously (or under mild acid catalysis) lactonizes to form the thermodynamically stable 5-membered ring.[1]

Materials:

  • Substrate: 4-Methyl-5-oxohexanoic acid (1.0 eq)[1]

  • Reductant: Sodium Borohydride (

    
    ) (1.1 eq)[1]
    
  • Solvent: Methanol (anhydrous)[1]

  • Quench: 1M HCl[1]

  • Extraction: Ethyl Acetate[1]

Step-by-Step Methodology:

  • Solubilization: Dissolve 144 mg (1 mmol) of 4-MOHA in 10 mL of anhydrous methanol at 0°C.

  • Reduction: Slowly add

    
     (42 mg, 1.1 mmol) over 10 minutes. Note: Gas evolution (
    
    
    
    ) will occur; ensure venting.[1]
  • Monitoring: Stir at 0°C for 60 minutes. Monitor consumption of the ketone via TLC (Silica; Hexane:EtOAc 1:1; Stain:

    
    ).[1] The ketone spot (
    
    
    
    ) should disappear, replaced by the more polar hydroxy-acid.[1]
  • Cyclization (One-Pot): Acidify the reaction mixture to pH 2 using 1M HCl. Stir at room temperature for 2 hours. The acidic environment catalyzes the intramolecular Fischer esterification between the C1-COOH and the newly formed C5-OH.[1]

  • Workup: Evaporate methanol under reduced pressure. Dilute residue with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).[1]

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash chromatography to isolate the diastereomeric lactones (cis/trans-4,5-dimethyl-dihydrofuran-2-one).[1]
    

Self-Validating Checkpoint:

  • IR Spectroscopy: Look for the disappearance of the broad carboxylic acid O-H stretch (2500-3300

    
    ) and the shift of the carbonyl peak from 
    
    
    
    (acid/ketone) to
    
    
    (characteristic of
    
    
    -lactone).[1]
Application II: Analytical Detection in Complex Matrices

Context: Researchers often screen for 4-MOHA as a marker of terpene oxidation or microbial fermentation.[1] Due to its polarity and low volatility, direct GC-MS analysis is poor.[1] Derivatization is mandatory.[1]

Protocol B: Double Derivatization for GC-MS Profiling

Rationale: The carboxylic acid must be esterified, and the ketone should ideally be oximated to prevent enolization-induced peak tailing and improve thermal stability.[1]

Materials:

  • Reagent A: Methoxyamine hydrochloride (2% in Pyridine)[1]

  • Reagent B: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS[1]

  • Internal Standard: D3-labeled fatty acid or similar.[1]

Step-by-Step Methodology:

  • Sample Prep: Lyophilize biological sample (e.g., fermentation broth) to dryness.

  • Oximation (Ketone Protection): Add 50

    
     of Reagent A to the dried residue.[1] Incubate at 37°C for 90 minutes.
    
    • Mechanism:[1] Converts the C5=O ketone to a methoxime (

      
      ), locking the keto-enol tautomerism.[1]
      
  • Silylation (Carboxyl Protection): Add 100

    
     of Reagent B. Incubate at 60°C for 30 minutes.
    
    • Mechanism:[1] Converts the C1-COOH to a TMS ester (

      
      ).
      
  • Analysis: Inject 1

    
     into GC-MS (Splitless).
    
    • Column: DB-5ms or equivalent.[1]

    • Temp Program: 70°C (2 min)

      
       10°C/min 
      
      
      
      300°C.

Data Interpretation:

  • Expect two peaks for the methoxime derivative (syn/anti geometric isomers) if the oximation step is performed.[1]

  • Target Ions: Look for the molecular ion

    
     of the derivative and characteristic 
    
    
    
    -cleavage fragments adjacent to the TMS ester.[1]

Part 3: Visualization & Logic Mapping[1]

Reaction Pathway Diagram

The following diagram illustrates the synthetic utility of 4-MOHA, highlighting the divergence between direct lactonization (difficult) and reductive lactonization (favored).

ReactionPathway cluster_conditions Key Transformation Conditions MOHA 4-Methyl-5-oxohexanoic Acid (Starting Material) Intermediate 4-Methyl-5-hydroxyhexanoic Acid (Intermediate) MOHA->Intermediate Reduction (NaBH4) Lactone 4,5-Dimethyl-dihydrofuran-2-one (Target Lactone) Intermediate->Lactone Acid Catalysis (H+, -H2O) Sotolon Sotolon Analogs (Furanones) Lactone->Sotolon Oxidation/Dehydrogenation (Synthetic Elaboration) Cond1 pH < 3 favors Ring Closure Cond2 Protect Ketone for GC-MS

Caption: Synthetic pathway converting 4-Methyl-5-oxohexanoic acid into cyclic lactones and flavor precursors.

Quantitative Specifications Table
ParameterValue / ConditionNote
Precursor Purity >97% (GC)Essential to avoid isomeric impurities (e.g., 5-methyl-4-oxo isomer).[1]
Reduction Yield 85-95%High efficiency with borohydride reduction.[1]
Lactonization pH pH 1.5 - 2.0Optimal range; lower pH may degrade product, higher pH prevents closure.[1]
GC-MS Detection Limit ~10 ng/mLWith SIM mode (Selected Ion Monitoring) after derivatization.[1]

Part 4: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2828152, 4-Methyl-5-oxohexanoic acid. Retrieved October 26, 2025 from [Link][1]

  • Blank, I., et al. (1996). Formation of 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolon) from 4-hydroxy-L-isoleucine.[1][3] In Bioflavour 95.[1][4][3][5][6] Retrieved from [Link]

Sources

Application Note: High-Recovery Solid-Phase Extraction of 4-Methyl-5-oxohexanoic Acid from Human Urine Using a Mixed-Mode Sorbent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and reliable protocol for the selective extraction and concentration of 4-Methyl-5-oxohexanoic acid from the complex biological matrix of human urine. 4-Methyl-5-oxohexanoic acid is an organic acid that may be of interest in the study of various metabolic pathways and disorders.[1][2] The inherent complexity of urine, with its high salt content and diverse array of endogenous compounds, presents a significant analytical challenge, often leading to matrix effects and ion suppression in mass spectrometry-based analyses.[3][4] This protocol leverages the unique selectivity of a mixed-mode solid-phase extraction (SPE) sorbent, combining both reversed-phase and strong anion exchange (SAX) retention mechanisms. This dual-mode approach ensures high recovery of the acidic target analyte while efficiently removing interfering matrix components, yielding a clean extract suitable for downstream analysis by LC-MS/MS or GC-MS.

Principle of the Method: A Dual-Mechanism Approach

Solid-phase extraction (SPE) is a cornerstone of modern sample preparation, enabling the purification and concentration of analytes from complex mixtures.[5][6] For the isolation of an acidic compound like 4-Methyl-5-oxohexanoic acid from urine, a simple reversed-phase sorbent is often insufficient to achieve the required level of sample cleanup. This protocol employs a mixed-mode SPE strategy, which provides two distinct modes of interaction for enhanced selectivity and retention.[7][8]

  • Analyte Characteristics: 4-Methyl-5-oxohexanoic acid (C₇H₁₂O₃, MW: 144.17 g/mol ) possesses a carboxylic acid functional group (pKa ~4-5) and a moderate degree of hydrophobicity (LogP ~0.3).[9] At a neutral or slightly basic pH, the carboxylic acid group is deprotonated, carrying a negative charge.

  • Sorbent Selection: Mixed-Mode Strong Anion Exchange (SAX): The chosen sorbent is a polymeric or silica-based material functionalized with both non-polar reversed-phase chains (e.g., C8 or C18) and strong anion exchange groups (e.g., quaternary ammonium).[8] This architecture allows for a two-pronged retention strategy:

    • Ion Exchange: Under the appropriate pH conditions, the negatively charged carboxylate of the analyte forms a strong ionic bond with the positively charged quaternary amine on the sorbent surface. This is a powerful retention mechanism that is highly selective for acidic compounds.[8][10]

    • Reversed-Phase: The carbon backbone of the analyte interacts with the non-polar chains on the sorbent via hydrophobic interactions.

This dual retention mechanism is critical for success. It allows for the use of rigorous wash steps with high organic content to remove hydrophobic interferences without prematurely eluting the analyte, which remains strongly bound by the ion-exchange interaction.

Materials and Reagents

Item Description/Specification Supplier Example
SPE Cartridges Mixed-Mode Strong Anion Exchange (SAX), Polymeric or Silica-based, 30-60 mg sorbent mass, 1-3 mL format.Agilent Bond Elut Certify II, Waters Oasis MAX
Urine Samples Human urine, collected in appropriate containers and stored at -20°C or below until use.N/A
4-Methyl-5-oxohexanoic acid Analytical Standard, >98% purity.Sigma-Aldrich, Santa Cruz Biotechnology
Internal Standard (Optional) Isotopically labeled 4-Methyl-5-oxohexanoic acid (e.g., d₃-).N/A
Methanol (MeOH) HPLC or LC-MS grade.Fisher Scientific, VWR
Acetonitrile (ACN) HPLC or LC-MS grade.Fisher Scientific, VWR
Water Deionized (DI) or HPLC grade.In-house system or supplier
Ammonium Hydroxide (NH₄OH) ACS grade or higher.Sigma-Aldrich
Formic Acid (FA) LC-MS grade, >99% purity.Thermo Fisher Scientific
SPE Vacuum Manifold 12 or 24-port model.Agilent, Waters, Phenomenex
Centrifuge Capable of >3,000 x g with temperature control.Eppendorf, Beckman Coulter
pH Meter or Strips Calibrated for accuracy.Mettler Toledo, various
Vortex Mixer Standard laboratory model.Scientific Industries

Experimental Protocols

Urine Sample Pre-treatment

Causality: The primary goal of pre-treatment is to prepare the urine sample for optimal interaction with the SPE sorbent.[6] This involves removing particulates that can clog the cartridge and, most importantly, adjusting the pH to ensure the target analyte is ionized for strong retention on the anion exchanger.

  • Thawing and Centrifugation: Thaw frozen urine samples completely at room temperature or in a cool water bath. Vortex each sample for 15 seconds. Centrifuge the samples at 3,000 x g for 15 minutes at 4°C to pellet any precipitated salts and cellular debris.[11]

  • pH Adjustment: Carefully transfer the supernatant to a new tube. For each 1 mL of urine supernatant, add 20 µL of concentrated ammonium hydroxide (or 2M NaOH) to adjust the sample pH to approximately 8-9. Verify the pH with a pH meter or test strip.

    • Scientific Rationale: Adjusting the pH to at least 2 units above the analyte's pKa ensures >99% of the 4-Methyl-5-oxohexanoic acid is in its deprotonated, negatively charged carboxylate form, which is essential for strong binding to the SAX sorbent.

  • (Optional) Internal Standard Spiking: If an internal standard is used for quantitative analysis, spike it into the pH-adjusted urine at this stage to account for any variability during the extraction process.

Solid-Phase Extraction (SPE) Workflow

The following protocol is designed for a 30 mg / 1 mL SPE cartridge. Volumes should be scaled proportionally for different cartridge sizes. A low, consistent flow rate (~1-2 mL/min) should be maintained using gentle vacuum unless otherwise noted.

// Invisible edges for alignment edge[style=invis]; AdjustpH -> Condition; Condition -> Equilibrate; Equilibrate -> Load; Load -> Wash1; Wash1 -> Wash2; Wash2 -> Dry; Dry -> Elute; Elute -> Evaporate; } ends_dot Caption: SPE workflow for 4-Methyl-5-oxohexanoic acid extraction.

Detailed SPE Protocol Steps

Step Procedure Solvent/Solution Volume Purpose & Scientific Rationale
1. Conditioning Pass solvent through the cartridge.Methanol (MeOH)1 mLTo wet the polymeric/silica sorbent and activate the reversed-phase functional groups. This solvates the C18 chains, allowing for effective hydrophobic interaction.[5]
2. Equilibration Pass solvent through the cartridge. Do not allow the sorbent to dry.DI Water1 mLTo flush out the organic solvent and prepare the sorbent for the aqueous sample. This also ensures the ion-exchange sites are accessible.
3. Sample Loading Load the pre-treated urine sample onto the cartridge.pH-adjusted Urine1 mLThe negatively charged analyte binds to the SAX sorbent via ion exchange, while also interacting with the reversed-phase chains. Many matrix components pass through unretained.
4. Wash 1 Pass wash solution through the cartridge.5% MeOH in DI Water1 mLTo remove highly polar, water-soluble interferences and salts (e.g., urea, creatinine) that are not retained by either the reversed-phase or ion-exchange mechanisms.
5. Wash 2 Pass wash solution through the cartridge.100% Acetonitrile (ACN)1 mLCritical Step: To remove hydrophobic or lipophilic interferences that are retained by the reversed-phase mechanism but not by ion exchange. The analyte remains bound due to the strong ionic interaction.[8]
6. Sorbent Drying Apply high vacuum to the manifold.N/A5-10 minTo completely remove the wash solvents, especially the aqueous component from Wash 1, which could dilute the final eluate and interfere with subsequent analysis.
7. Elution Place collection tubes in the manifold. Add elution solvent, wait 30 sec, then slowly draw through. Repeat.2% Formic Acid (FA) in 50:50 ACN/MeOH2 x 0.5 mLThe acidic eluent neutralizes the carboxylate group on the analyte, breaking its ionic bond with the SAX sorbent. The organic solvent disrupts the weaker reversed-phase interaction, allowing the now-neutral analyte to be eluted.
8. Evaporation & Reconstitution Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C. Reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase for your analytical method.N/AN/ATo concentrate the analyte and exchange the solvent to one that is compatible with the analytical instrument (e.g., LC-MS), ensuring good peak shape and performance.[12]

Method Validation and Troubleshooting

A self-validating protocol must account for potential issues. The following are key considerations for optimization and troubleshooting:

  • Low Recovery:

    • Cause: Incomplete retention or incomplete elution.

    • Solution:

      • Verify the pH of the loading sample is >8. An insufficiently high pH will lead to poor retention on the SAX sorbent.

      • Ensure the sorbent bed does not dry out between the equilibration and loading steps.

      • Increase the strength or volume of the elution solvent. A higher concentration of formic acid (e.g., 5%) or a different organic solvent might be more effective.

      • Ensure the flow rate during loading is not too high, allowing sufficient residence time for binding.

  • Poor Purity (Matrix Effects):

    • Cause: Insufficient removal of interfering compounds.

    • Solution:

      • Optimize the Wash 2 step. Increase the volume or the organic strength (if using a solvent other than 100% ACN) to remove more hydrophobic interferences.

      • Add a second, different organic wash step (e.g., with ethyl acetate) after Wash 2 to target a different class of interferences.

      • Ensure the pH of the initial wash (Wash 1) is not acidic, which could prematurely elute the analyte.

  • Variability (Poor RSD):

    • Cause: Inconsistent technique or sample non-homogeneity.

    • Solution:

      • Use an automated SPE system for improved precision over manual methods.[5]

      • Ensure thorough vortexing of samples after thawing and before loading.

      • The use of a stable, isotopically-labeled internal standard is highly recommended to correct for any extraction inconsistencies.

Conclusion

This application note details a highly selective and efficient method for the solid-phase extraction of 4-Methyl-5-oxohexanoic acid from human urine. By employing a mixed-mode SAX sorbent, this protocol effectively overcomes the challenges posed by the complex urine matrix. The orthogonal retention mechanisms of ion exchange and reversed-phase allow for stringent wash steps that remove a wide range of interferences, leading to a cleaner final extract, reduced matrix effects, and improved assay sensitivity and reliability. This method provides a robust foundation for researchers and drug development professionals performing quantitative analysis of acidic metabolites in biological fluids.

References

  • Bélanger, A., et al. (1996). Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]

  • Agilent Technologies. (n.d.). Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development. Available at: [Link]

  • Sigdel, T. K., et al. (2017). Optimization for Peptide Sample Preparation for Urine Peptidomics. PubMed. Available at: [Link]

  • Fernando, L. P., et al. (2021). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. MDPI. Available at: [Link]

  • Aurora Biomed. (2022). Automated SPE for Drugs of Abuse in Urine Sample. Available at: [Link]

  • Shakya, G., et al. (2018). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC - NIH. Available at: [Link]

  • Restek Corporation. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Available at: [Link]

  • PubChem. (n.d.). 4-Methyl-5-oxohexanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Khorshidi, M., et al. (2016). A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran. PMC - NIH. Available at: [Link]

  • Agilent Technologies. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Available at: [Link]

  • Biotage. (2023). When should I choose a mixed-mode SPE?. Available at: [Link]

  • Interchim. (n.d.). SPE principle Sorbent Selection Format Selection Bed volume & Loading capacity. Available at: [Link]

  • Quest Diagnostics. (n.d.). Organic Acids, Comprehensive, Quantitative, Urine. Available at: [Link]

  • Jones, D. R., et al. (2021). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. ResearchGate. Available at: [Link]

Sources

Application Note: A Robust LC-MS/MS Method for the Quantification of 4-Methyl-5-oxohexanoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive, step-by-step protocol for the development of a reliable and reproducible standard curve for the quantification of 4-Methyl-5-oxohexanoic acid. Designed for researchers in drug development and metabolism studies, this guide moves beyond a simple recitation of steps to explain the scientific rationale behind key decisions in method development. We detail a highly selective and sensitive method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), including protocols for standard preparation, sample processing, and full method validation in accordance with regulatory expectations. The use of a stable isotope-labeled internal standard is incorporated to ensure the highest degree of accuracy by correcting for matrix effects and procedural variability.

Introduction: The Importance of Accurate Quantification

4-Methyl-5-oxohexanoic acid is a keto-acid whose structure suggests a potential role as a metabolic intermediate or a building block in chemical synthesis.[1] Accurate quantification of such analytes in complex biological matrices like plasma or urine is fundamental to understanding pharmacokinetics, toxicology, and various metabolic pathways. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application, offering unparalleled sensitivity and selectivity.[2]

The cornerstone of accurate LC-MS/MS quantification is the calibration, or standard, curve. This curve establishes the mathematical relationship between the known concentration of an analyte and its measured response from the instrument.[3] However, the development of a robust standard curve is not merely a matter of serial dilutions; it is a systematic process that must account for and mitigate potential interferences from the sample matrix.[4][5] This guide provides the technical details and underlying principles to establish a self-validating, trustworthy quantification method.

Analyte Properties: 4-Methyl-5-oxohexanoic Acid

Understanding the physicochemical properties of the target analyte is the first step in developing a sound analytical method.

PropertyValueSource
Molecular Formula C₇H₁₂O₃[6][7]
Molecular Weight 144.17 g/mol [6][7]
IUPAC Name 4-Methyl-5-oxohexanoic acid[6]
CAS Number 54248-02-1[1]
Predicted logP 0.3 - 0.6[6][7]

This data indicates the compound is a relatively small, polar organic acid, making it well-suited for reversed-phase liquid chromatography.

Principle of the Method: Internal Standard Calibration

To achieve the highest level of accuracy and precision, especially in complex biological samples, an internal standard (IS) calibration method is essential.[3] Matrix components can unpredictably suppress or enhance the ionization of the target analyte, leading to erroneous results.[2][8] An ideal IS co-elutes with the analyte and experiences the same matrix effects and variations during sample preparation and injection.

The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., 4-Methyl-5-oxohexanoic acid-d₃). The SIL IS is chemically identical to the analyte but has a different mass, allowing the mass spectrometer to distinguish between them. By adding a fixed concentration of the IS to every standard, quality control (QC), and unknown sample, we can use the ratio of the analyte peak area to the IS peak area for quantification. This ratioing corrects for variability, ensuring a robust and reliable assay.[9]

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Quantification Unknown Unknown Sample (e.g., Plasma) LCMS LC-MS/MS System Unknown->LCMS Standards Calibration Standards (Analyte in Matrix) Standards->LCMS IS Internal Standard (IS) (Fixed Concentration) IS->Unknown Spike In IS->Standards Spike In Ratio Calculate Peak Area Ratio (Analyte Area / IS Area) LCMS->Ratio Curve Construct Calibration Curve (Ratio vs. Concentration) Ratio->Curve For Standards Quant Determine Unknown Concentration Ratio->Quant For Unknowns Curve->Quant

Figure 1: High-level workflow for internal standard-based quantification.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • 4-Methyl-5-oxohexanoic acid reference standard (≥98% purity)

  • 4-Methyl-5-oxohexanoic acid-d₃ (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol (MeOH)

  • Formic acid (≥99%)

  • Control biological matrix (e.g., human plasma, K₂EDTA) from at least 6 unique sources (for validation)

  • Calibrated pipettes and sterile, low-binding microcentrifuge tubes

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system capable of accurate gradient formation and sample temperature control.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Causality: Preparing accurate stock solutions is the foundation of the entire assay. Errors made here will propagate through the entire calibration curve.[10] Using separate stock solutions for calibration standards (CAL) and quality control (QC) samples provides an independent check of the stock preparation process. Avoid serial dilutions from a single stock to prepare the curve; instead, create intermediate dilutions to minimize propagated errors.[10]

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 5 mg of 4-Methyl-5-oxohexanoic acid reference standard into a 5 mL volumetric flask. Record the exact weight. This will be the CAL Stock .

    • In a separate flask, perform the same procedure with a second weighing of the reference standard to create the QC Stock .

    • Accurately weigh ~1 mg of the internal standard (IS) into a 1 mL volumetric flask to create the IS Stock .

    • Dissolve and bring each flask to volume with 50:50 (v/v) ACN:Water. Sonicate for 5 minutes to ensure complete dissolution. These stocks should be stored at -20°C or colder.

  • Working Standard Solutions:

    • Prepare a series of intermediate and working solutions by diluting the CAL Stock with 50:50 ACN:Water to create concentrations that will cover the desired analytical range.

  • Internal Standard Working Solution (IS-WS):

    • Dilute the IS Stock with 50:50 ACN:Water to a final concentration of 100 ng/mL (this concentration may be optimized). This IS-WS will be used to spike all samples.

Protocol 2: Preparation of Calibration Curve and QC Samples

Causality: The calibration curve must be prepared in the same biological matrix as the unknown samples.[3] This is a critical step to ensure that the matrix effects experienced by the standards are representative of those affecting the unknown samples, a cornerstone of a valid bioanalytical method.

  • Spiking:

    • Label a series of microcentrifuge tubes for each calibration level (e.g., Blank, LLOQ, CAL 2-8).

    • Aliquot 95 µL of the control biological matrix into each tube.

    • Spike 5 µL of the appropriate working standard solution into each corresponding tube to achieve the final concentrations. For the blank sample, add 5 µL of the 50:50 ACN:Water diluent.

    • Vortex each tube gently for 10 seconds.

  • Sample Extraction (Protein Precipitation):

    • Add 300 µL of the IS-WS in Acetonitrile (prepare by diluting the IS-WS into pure ACN to achieve the desired final IS concentration, e.g., 10 ng/mL on-column) to each tube. The organic solvent serves to precipitate proteins while simultaneously delivering the internal standard.[11]

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Causality: Chromatographic separation is key to minimizing matrix effects by separating the analyte of interest from co-eluting matrix components that can interfere with ionization.[8] For a carboxylic acid, electrospray ionization in negative mode (ESI-) is typically preferred as it readily forms the deprotonated [M-H]⁻ ion.[12][13]

LC Parameters
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp 40°C
Gradient 5% B to 95% B over 3 min, hold 1 min, return to 5% B
MS/MS Parameters
Ionization Mode ESI Negative
Capillary Voltage 3.0 kV
Source Temp 150°C
Desolvation Temp 400°C
Detection Mode Multiple Reaction Monitoring (MRM)
Analyte Transition m/z 143.1 → m/z 99.1 (Precursor [M-H]⁻ → Product)
IS Transition m/z 146.1 → m/z 102.1 (Precursor [M+D₃-H]⁻ → Product)

Note: MRM transitions must be empirically optimized for the specific instrument used by infusing a standard solution of the analyte and IS.

Data Analysis and Acceptance Criteria

  • Integration: Integrate the chromatographic peaks for the analyte and the internal standard in all injections.

  • Ratio Calculation: Calculate the Peak Area Ratio (Analyte Area / IS Area) for each standard.

  • Regression Analysis: Plot the Peak Area Ratio (y-axis) against the nominal concentration of the analyte (x-axis).

  • Linearity and Weighting: Apply a linear regression model with a weighting factor, typically 1/x or 1/x². Weighting is crucial to ensure accuracy at the lower end of the curve.[14]

  • Acceptance Criteria:

    • The coefficient of determination (R²) should be ≥ 0.99.[12]

    • The back-calculated concentration for each calibration standard must be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

    • At least 75% of the non-zero standards must meet this criterion, including the LLOQ and the highest concentration standard.

Example Calibration Data
Nominal Conc. (ng/mL)Analyte AreaIS AreaArea RatioBack-Calculated Conc. (ng/mL)% Accuracy
1.00 (LLOQ)1,52045,1000.03371.05105.0%
2.503,78044,8000.08442.58103.2%
10.014,95045,5000.32869.8998.9%
50.075,10045,2001.661550.21100.4%
100151,20045,6003.3158100.12100.1%
250370,50044,9008.2517248.5499.4%
500745,00045,30016.4459499.8899.9%

Method Validation: Ensuring a Self-Validating System

A thoroughly validated method provides documented evidence of its reliability. Validation should be performed according to established regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[15][16]

G cluster_ValidationParams Validation Core Validation Parameters Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy & Precision Validation->Accuracy Range Linearity & Range Validation->Range LLOQ Sensitivity (LLOQ) Validation->LLOQ Matrix Matrix Effect Validation->Matrix Stability Stability Validation->Stability

Figure 2: Key parameters for bioanalytical method validation.
Summary of Validation Parameters and Acceptance Criteria
ParameterPurposeProtocol SummaryAcceptance Criteria
Selectivity Ensure no interference from endogenous matrix components.Analyze ≥6 lots of blank matrix. Check for response at the retention time of the analyte and IS.Response in blank matrix should be <20% of LLOQ response for the analyte and <5% for the IS.[15]
Accuracy & Precision Determine the closeness of measured values to nominal values and the reproducibility.Analyze QC samples at LLOQ, Low, Mid, and High concentrations in replicate (n=6) over at least 3 separate runs.[17]Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Linearity & Range Confirm the concentration range over which the assay is accurate and precise.Confirmed by the successful runs of the accuracy and precision experiments.R² ≥ 0.99, all standards meet back-calculation criteria.[12]
Matrix Effect Assess the ion suppression or enhancement caused by the matrix.Compare the response of analyte spiked into post-extraction blank matrix with the response in a neat solution.The IS-normalized matrix factor across different lots should have a %CV ≤15%.
Stability Ensure the analyte is stable during sample handling and storage.Test QC samples after freeze/thaw cycles, short-term benchtop storage, and long-term frozen storage.Mean concentration of stability QCs must be within ±15% of nominal values.

Conclusion

This application note provides a detailed framework for developing and validating a robust LC-MS/MS method for the quantification of 4-Methyl-5-oxohexanoic acid. By understanding the scientific principles behind each step—from the critical use of a stable isotope-labeled internal standard to the necessity of matrix-matched calibration curves and full method validation—researchers can generate high-quality, reliable, and defensible data. This approach ensures that the analytical results accurately reflect the true concentration of the analyte in the sample, which is paramount for successful drug development and metabolic research.

References

  • US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google Patents. (n.d.).
  • Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. (2022). Molecules. Retrieved February 2, 2026, from [Link]

  • Determining the Purity of Methyl 4-oxohexanoate: A Comparative Guide to Analytical Methods. (n.d.). Benchchem.
  • What Is A Standard Curve And How Is It Used In LC-MS For Quantification? (2025). YouTube. Retrieved February 2, 2026, from [Link]

  • Matrix effect in bioanalysis an overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2022). Indian Journal of Pharmaceutical Education and Research. Retrieved February 2, 2026, from [Link]

  • Standards and Standard Curve Preparation. (2016). Mass Spectrometry Quantitation.
  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.). Waters. Retrieved February 2, 2026, from [Link]

  • 4-Methyl-5-oxohexanoic acid. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. Retrieved February 2, 2026, from [Link]

  • Quantification of carboxylic acids and inorganic ions in wine samples using ion chromatography and high-resolution mass spectrometry. (2025). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. (2023). PubMed. Retrieved February 2, 2026, from [Link]

  • Structural Elucidation of (2S)-2-methyl-5-oxohexanoic Acid: A Technical Guide. (n.d.). Benchchem.
  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2024). FDA. Retrieved February 2, 2026, from [Link]

  • Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. (2016). Agilent. Retrieved February 2, 2026, from [Link]

  • Analysis of Organic Acids in Aqueous Samples. (n.d.). Agilent. Retrieved February 2, 2026, from [Link]

  • Analysis of fatty acids in fatty acid- based herbicides by gas chromatography. (2022). Lund University Publications. Retrieved February 2, 2026, from [Link]

  • Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry. (1998). PubMed. Retrieved February 2, 2026, from [Link]

  • methyl 5-oxohexanoate. (n.d.). The Good Scents Company. Retrieved February 2, 2026, from [Link]

  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (2025). ResearchGate. Retrieved February 2, 2026, from [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. (n.d.). Bio-Rad. Retrieved February 2, 2026, from [Link]

  • Detailed methodology of different plasma preparation procedures... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Hexanoic acid,5-methyl-4-oxo. (n.d.). Chemsrc. Retrieved February 2, 2026, from [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research. Retrieved February 2, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). FDA. Retrieved February 2, 2026, from [Link]

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Application Notes and Protocols for Studying 4-Methyl-5-oxohexanoic Acid Metabolism in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unraveling the Metabolic Fate of 4-Methyl-5-oxohexanoic Acid

4-Methyl-5-oxohexanoic acid is a branched-chain keto acid whose metabolic significance is not yet fully elucidated. As a structural analog of other biologically important branched-chain fatty and keto acids, it is hypothesized to play a role in intermediary metabolism, potentially influencing energy homeostasis, lipid metabolism, and cellular signaling pathways. Understanding its metabolic fate is crucial for assessing its physiological and pathophysiological relevance, particularly in the context of metabolic diseases such as obesity, type 2 diabetes, and inborn errors of metabolism.[1][2]

These application notes provide a comprehensive guide for researchers to investigate the metabolism of 4-Methyl-5-oxohexanoic acid using robust and well-validated animal models. We will delve into the rationale behind model selection, detailed experimental protocols, and state-of-the-art analytical methodologies.

PART 1: Postulated Metabolic Pathway of 4-Methyl-5-oxohexanoic Acid

Given the absence of direct literature on the metabolism of 4-Methyl-5-oxohexanoic acid, we can postulate a putative pathway based on the established metabolism of branched-chain amino acids (BCAAs) and their corresponding keto acids (BCKAs). The initial and rate-limiting step in BCAA catabolism is the reversible transamination catalyzed by branched-chain aminotransferases (BCAT), followed by the irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKD) complex.[3][4] The resulting acyl-CoA esters then enter the tricarboxylic acid (TCA) cycle.[5]

It is plausible that 4-Methyl-5-oxohexanoic acid could either be a substrate for or an inhibitor of key enzymes in these pathways. Its metabolism may involve reduction of the keto group, beta-oxidation, or other enzymatic modifications.

Postulated Metabolism of 4-Methyl-5-oxohexanoic acid cluster_0 Mitochondrial Matrix 4-Methyl-5-oxohexanoic_acid 4-Methyl-5-oxohexanoic acid Acyl-CoA_Synthetase Acyl-CoA Synthetase 4-Methyl-5-oxohexanoic_acid->Acyl-CoA_Synthetase Activation 4-Methyl-5-oxohexanoyl-CoA 4-Methyl-5-oxohexanoyl-CoA Acyl-CoA_Synthetase->4-Methyl-5-oxohexanoyl-CoA Beta-Oxidation_Enzymes β-Oxidation Enzymes 4-Methyl-5-oxohexanoyl-CoA->Beta-Oxidation_Enzymes Propionyl-CoA Propionyl-CoA Beta-Oxidation_Enzymes->Propionyl-CoA Acetyl-CoA Acetyl-CoA Beta-Oxidation_Enzymes->Acetyl-CoA TCA_Cycle TCA Cycle Propionyl-CoA->TCA_Cycle via Succinyl-CoA Acetyl-CoA->TCA_Cycle Ketone_Body_Metabolism Ketone Body Metabolism Acetyl-CoA->Ketone_Body_Metabolism

Caption: Postulated metabolic pathway of 4-Methyl-5-oxohexanoic acid.

PART 2: Selection of Animal Models

The choice of an appropriate animal model is paramount for elucidating the metabolism of 4-Methyl-5-oxohexanoic acid. Both genetic and diet-induced models offer unique advantages for studying different aspects of metabolic regulation. Rodent models, particularly mice and rats, are widely used due to their physiological similarities to humans, short generation times, and the availability of extensive genetic tools.[6]

Genetically Modified Mouse Models

Genetically modified mouse models are invaluable for investigating the role of specific enzymes and pathways. For studying branched-chain fatty and keto acid metabolism, the following models are particularly relevant:

ModelGene DefectKey PhenotypeRationale for Use
BCATm Knockout (KO) Mouse Bcat2Elevated plasma BCAAsTo investigate the role of BCAA transamination in the metabolism of 4-Methyl-5-oxohexanoic acid.
BCKD E1α KO Mouse BckdhaElevated plasma BCAAs and BCKAs, neonatal lethality (requires conditional KO)To determine if 4-Methyl-5-oxohexanoic acid is a substrate for or inhibitor of the BCKD complex.
Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficient Mouse AcadsEthylmalonic aciduria, fatty liverTo explore the potential involvement of short-chain fatty acid oxidation pathways in the degradation of 4-Methyl-5-oxohexanoic acid.[6]
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) KO Mouse PparaImpaired fatty acid oxidationTo assess the role of PPARα-regulated genes in the metabolism of 4-Methyl-5-oxohexanoic acid.
Diet-Induced Rodent Models

Diet-induced models are excellent for studying metabolic dysregulation that mimics human conditions like obesity and metabolic syndrome.

ModelDiet CompositionKey PhenotypeRationale for Use
High-Fat Diet (HFD)-Induced Obese Mouse/Rat 45-60% kcal from fatObesity, insulin resistance, hyperlipidemiaTo study the metabolism of 4-Methyl-5-oxohexanoic acid in the context of a lipotoxic environment and altered fatty acid metabolism.[7][8]
High-Fat/High-Sucrose (HFHS) Diet-Induced Metabolic Syndrome Rat High levels of fat and sucrose/fructoseHyperlipidemia, insulin resistance, hypertensionTo investigate the compound's metabolism under conditions of severe metabolic stress mimicking human metabolic syndrome.[9]
Ketogenic Diet-Fed Mouse/Rat High-fat, adequate-protein, low-carbohydrateSystemic ketosisTo examine the interplay between 4-Methyl-5-oxohexanoic acid metabolism and ketone body production and utilization.[10]

PART 3: Experimental Protocols

The following protocols are designed to be adaptable to the specific research question and chosen animal model. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Protocol for Diet-Induced Metabolic Disease Models

Objective: To induce a state of metabolic dysregulation in rodents to study the metabolism of 4-Methyl-5-oxohexanoic acid under pathological conditions.

Materials:

  • Male C57BL/6J mice or Sprague-Dawley rats (8 weeks old)

  • Standard chow diet

  • High-Fat Diet (e.g., D12492, 60% kcal from fat) or High-Fat/High-Sucrose Diet

  • Metabolic cages

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Tissue collection supplies (e.g., liquid nitrogen)

Procedure:

  • Acclimatize animals for one week on a standard chow diet.

  • Randomly assign animals to a control group (standard chow) and an experimental group (HFD or HFHS diet).

  • House animals individually in a temperature- and light-controlled environment.

  • Provide ad libitum access to their respective diets and water for 8-12 weeks.[8]

  • Monitor body weight and food intake weekly.

  • At the end of the dietary intervention, perform metabolic phenotyping (e.g., glucose and insulin tolerance tests).

  • Administer 4-Methyl-5-oxohexanoic acid (see Protocol 3.2).

  • Collect blood and tissues for analysis.

Protocol for Acute Administration of 4-Methyl-5-oxohexanoic Acid

Objective: To determine the short-term metabolic fate of 4-Methyl-5-oxohexanoic acid.

Materials:

  • Experimental animals (from genetic or diet-induced models)

  • 4-Methyl-5-oxohexanoic acid

  • Vehicle (e.g., corn oil, saline with 0.5% carboxymethylcellulose)

  • Gavage needles

  • Blood and urine collection supplies

Procedure:

  • Fast animals for 4-6 hours prior to administration.

  • Prepare a stock solution of 4-Methyl-5-oxohexanoic acid in the chosen vehicle.

  • Administer a single dose of 4-Methyl-5-oxohexanoic acid via oral gavage or intraperitoneal injection. The dose should be determined from preliminary dose-ranging studies.

  • Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes) via tail vein or retro-orbital sinus.

  • Place animals in metabolic cages for urine collection over a 24-hour period.

  • At the final time point, euthanize the animals and collect terminal blood and tissues (liver, skeletal muscle, adipose tissue, heart, kidney, brain).

  • Immediately freeze tissues in liquid nitrogen and store at -80°C until analysis.

Experimental Workflow for Acute Administration Study Animal_Model Select Animal Model (Genetic or Diet-Induced) Fasting Fast Animals (4-6h) Animal_Model->Fasting Administration Administer 4-Methyl-5-oxohexanoic acid (Oral Gavage or IP Injection) Fasting->Administration Blood_Collection Serial Blood Collection (0, 15, 30, 60, 120, 240 min) Administration->Blood_Collection Urine_Collection 24h Urine Collection (Metabolic Cages) Administration->Urine_Collection Euthanasia Euthanasia at Final Time Point Blood_Collection->Euthanasia Urine_Collection->Euthanasia Tissue_Collection Terminal Blood and Tissue Collection (Liver, Muscle, Adipose, etc.) Euthanasia->Tissue_Collection Sample_Processing Sample Processing and Storage (-80°C) Tissue_Collection->Sample_Processing Analysis Metabolite Quantification (LC-MS/MS or GC-MS) Sample_Processing->Analysis

Caption: Workflow for acute administration and sample collection.

PART 4: Analytical Methodologies

Accurate quantification of 4-Methyl-5-oxohexanoic acid and its potential metabolites in biological matrices is critical. Due to the complexity of these matrices, robust analytical methods with high sensitivity and selectivity are required.

Sample Preparation

Objective: To extract organic acids from biological samples for analysis.

Materials:

  • Plasma, urine, or tissue homogenates

  • Internal standard (e.g., a stable isotope-labeled analog of the analyte)

  • Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

  • Derivatization agent (for GC-MS analysis, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

Procedure for Plasma/Urine:

  • Thaw samples on ice.

  • To 100 µL of sample, add the internal standard.

  • Add 400 µL of ice-cold protein precipitation solvent.

  • Vortex for 1 minute and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS analysis or proceed with derivatization for GC-MS.

Procedure for Tissues:

  • Weigh approximately 50 mg of frozen tissue.

  • Add a known volume of homogenization buffer and the internal standard.

  • Homogenize the tissue using a bead beater or sonicator.

  • Proceed with protein precipitation as described for plasma/urine.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying organic acids due to its high sensitivity and specificity.[11][12]

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Negative ESI

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Determine the precursor and product ions for 4-Methyl-5-oxohexanoic acid and its internal standard by direct infusion.

Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is an alternative method, particularly for volatile organic acids or after derivatization to increase volatility.[13]

Instrumentation:

  • Gas chromatograph

  • Mass spectrometer with an electron ionization (EI) source

Derivatization:

  • To the dried extract, add the derivatization agent.

  • Incubate at 60-80°C for 30-60 minutes.

Chromatographic Conditions (Example):

  • Column: Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: A suitable temperature ramp to separate the derivatized analytes.

Mass Spectrometry Conditions:

  • Ionization Mode: EI (70 eV)

  • Detection Mode: Selected Ion Monitoring (SIM)

  • SIM Ions: Select characteristic ions for the derivatized 4-Methyl-5-oxohexanoic acid and its internal standard.

PART 5: Data Analysis and Interpretation

The collected data will allow for a comprehensive understanding of the pharmacokinetics and metabolism of 4-Methyl-5-oxohexanoic acid.

  • Pharmacokinetic Analysis: Calculate key parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time profile.

  • Metabolite Identification: Use full-scan MS and MS/MS data to identify potential metabolites in plasma, urine, and tissue extracts.

  • Tissue Distribution: Quantify the concentration of 4-Methyl-5-oxohexanoic acid and its metabolites in different tissues to understand its distribution and sites of metabolism.

  • Comparison between Models: Compare the metabolic profiles of the compound in healthy versus diseased animal models to understand how metabolic state influences its fate.

Conclusion

The study of 4-Methyl-5-oxohexanoic acid metabolism is a nascent field with the potential to uncover novel insights into metabolic regulation. The strategic selection of animal models, coupled with rigorous experimental protocols and advanced analytical techniques, will be instrumental in elucidating the physiological role of this intriguing molecule. The methodologies outlined in these application notes provide a robust framework for researchers to embark on this exciting area of investigation.

References

  • Wallace, M., et al. (2025). Branched-Chain Fatty Acids and Obesity: A Narrative Review. Current Developments in Nutrition. [Link]

  • Not referenced in the text.
  • G-A. R. (2024). A Review of Fatty Acid Oxidation Disorder Mouse Models. Molecular Genetics and Metabolism. [Link]

  • Elango, R. (2025). Branched-Chain Amino Acid Metabolism: Implications for Establishing Safe Intakes. The Journal of Nutrition. [Link]

  • Ali, A. M., et al. (2018). Induce Hyperlipidemia in Rats Using High Fat Diet Investigating Blood Lipid and Histopathology. Journal of Drug Delivery and Therapeutics. [Link]

  • Zhenyue, D. (2019). Branched Chain Amino Acids: Beyond Nutrition Metabolism. International Journal of Molecular Sciences. [Link]

  • Dr. Smily Pruthi Pahwa. (2023). Lecture 44: Branched chain amino acid metabolism and their disorders. YouTube. [Link]

  • Reeds, P. J. (2002). Mouse models for disorders of mitochondrial fatty acid beta-oxidation. ILAR journal. [Link]

  • Veeramani, C., et al. (2014). Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease. Journal of food science and technology. [Link]

  • Shimadzu Corporation. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]

  • Guo, X., et al. (2024). Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases. Obesity Reviews. [Link]

  • Not referenced in the text.
  • Klinke, S., et al. (2025). Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. Journal of Chromatography A. [Link]

  • Not referenced in the text.
  • Yusof, N. A. M., et al. (2023). Induction of Hypercholesterolemia in Rodents Based on Different Dietary Requirements: A Systematic Review. Malaysian Journal of Medicine and Health Sciences. [Link]

  • Not referenced in the text.
  • Dooley, G. P., et al. (2022). Animal Models of Dysregulated Cardiac Metabolism. Circulation Research. [Link]

  • Seip, B., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]

  • G-A. R. (2024). A review of fatty acid oxidation disorder mouse models. Mount Sinai. [Link]

  • Liu, H., et al. (2022). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Molecules. [Link]

  • Ali, A. M., et al. (2018). Induce Hyperlipidemia in Rats Using High Fat Diet Investigating Blood Lipid and Histopathology. Annex Publishers. [Link]

  • Not referenced in the text.
  • Not referenced in the text.
  • Metabolic Health Summit. (2022). Contributions of the Microbiome to the Ketogenic Diet by Elaine Hsiao, PhD. YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolution Protocols for 4-Methyl-5-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-4M5O-RES-001 Status: Open Priority: High (Method Development) Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Workflow

User Query: "I need to improve peak resolution for 4-Methyl-5-oxohexanoic acid isomers. I am seeing peak overlapping and tailing."

Technical Analysis: 4-Methyl-5-oxohexanoic acid presents a dual challenge:

  • Chirality: The C4 carbon is a chiral center, creating (

    
    ) and (
    
    
    
    ) enantiomers. These possess identical physical properties in achiral environments, requiring a Chiral Stationary Phase (CSP) or chiral derivatization.
  • Chemical Functionality: The molecule contains a carboxylic acid (C1) and a ketone (C5).

    • The Acid:[1][2][3][4] Causes severe peak tailing on silica-based columns due to ionization and silanol interactions.

    • The Ketone:[2][5] Susceptible to keto-enol tautomerism, potentially causing peak splitting or broadening if not stabilized.

Diagnostic Workflow: Follow this decision tree to select the correct resolution strategy based on your available instrumentation and goals.

MethodSelection cluster_HPLC Protocol A: Chiral HPLC (Direct) cluster_GC Protocol B: GC-MS (Derivatization) Start START: Define Goal Goal Is the goal Analytical Quantification or Preparative Purification? Start->Goal Analytical Do you have a Chiral HPLC Column? Goal->Analytical Analytical (<1 mg) Prep Prep Goal->Prep Preparative (>100 mg) HPLC_Path Select Polysaccharide Column (Amylose/Cellulose) Analytical->HPLC_Path Yes GC_Path Isolate Sample Analytical->GC_Path No (Use GC-MS) Prep->HPLC_Path Must use HPLC/SFC Additive CRITICAL: Add 0.1% TFA to Mobile Phase HPLC_Path->Additive Deriv Two-Step Derivatization: 1. Oximation (Ketone) 2. Silylation (Acid) GC_Path->Deriv

Figure 1: Method Development Decision Tree. Select Protocol A for direct resolution or Protocol B for high-sensitivity analysis without chiral columns.

Troubleshooting Guides (Ticket System)

Ticket #101: HPLC Peak Resolution & Tailing

Issue: "I am using a C18 column and seeing one broad peak. When I switch to a Chiralpak AD-H, I see separation but the peaks tail significantly."

Root Cause:

  • C18 Failure: C18 is an achiral phase. It cannot separate enantiomers (

    
    ) of 4-Methyl-5-oxohexanoic acid. It only separates based on hydrophobicity.
    
  • Tailing on Chiral Column: The free carboxylic acid group (

    
    ) interacts strongly with the residual silanols of the silica support and the hydrogen-bonding sites of the carbamate chiral selector. This causes non-linear adsorption isotherms (tailing).
    

Resolution Protocol:

Step 1: Column Selection Switch to a Polysaccharide-based Chiral Stationary Phase (CSP).[1] The structural "grooves" of amylose or cellulose derivatives are ideal for keto-acids.

  • Primary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1).

  • Secondary Recommendation: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, Lux Cellulose-1).

Step 2: Mobile Phase Optimization (The "Acid Trap") You must use an acidic modifier to suppress the ionization of the carboxylic acid.

  • Base Solvent: n-Hexane / Isopropanol (90:10 v/v).

  • Modifier: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Why: TFA protonates the acid (

      
      ), preventing ionic interaction with the stationary phase and sharpening the peak.
      

Step 3: Temperature Control Lowering temperature generally improves chiral resolution (


) by reducing molecular motion, allowing a "tighter" fit into the chiral selector.
  • Set Point:

    
     to 
    
    
    
    . Avoid high temperatures (
    
    
    ) as they reduce separation factors (
    
    
    ).

Expected Performance Data:

ParameterCondition A (Poor)Condition B (Optimized)
Column C18 (Achiral)Amylose-1 (Chiral)
Mobile Phase Water/ACNHexane/IPA/TFA (90:10:0.1)
Resolution (

)
0.0 (Co-elution)> 2.5 (Baseline)
Tailing Factor (

)
N/A1.1 (Symmetric)
Plate Count (

)
LowHigh
Ticket #102: GC-MS Analysis & "Ghost Peaks"

Issue: "I tried running the sample on GC-MS. I see multiple peaks for the same compound, and the resolution is poor."

Root Cause:

  • Thermal Instability: Keto-acids can decarboxylate or dehydrate in a hot GC injector port.[5]

  • Tautomerization: The ketone at C5 can enolize. Without derivatization, the GC may separate the keto-form from the enol-form, or they may interconvert on-column, causing broad, split peaks.

Resolution Protocol (Derivatization is Mandatory): Do not use simple methylation (e.g., BF3/Methanol) alone, as it only protects the acid, not the ketone. Use a Two-Step Derivatization .

Protocol Workflow:

  • Step 1: Oximation (Protects the Ketone) [2][5]

    • Reagent: Methoxyamine Hydrochloride (MeOX) in Pyridine (20 mg/mL).

    • Action: Add 50

      
      L to dry sample. Incubate at 
      
      
      
      for 1 hour.
    • Chemistry: Converts

      
       to 
      
      
      
      . This "locks" the ketone and prevents enolization.
  • Step 2: Silylation (Protects the Acid)

    • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS.

    • Action: Add 50

      
      L to the reaction mix. Incubate at 
      
      
      
      for 30 mins.
    • Chemistry: Converts

      
       to 
      
      
      
      . Increases volatility significantly.
  • Analysis:

    • Inject 1

      
      L into GC-MS (Split mode).
      
    • Column: Chiral GC column (e.g., Cyclodextrin-based like

      
      -DEX) is required if you need enantiomeric separation. If you only need chemical purity, a standard DB-5ms is sufficient.
      
Ticket #103: Structural Isomer Contamination

Issue: "I suspect my synthesis produced 3-methyl or 5-methyl isomers alongside the 4-methyl target. How do I separate these?"

Technical Insight: Enantiomeric methods (Ticket #101) are often too specific to separate regioisomers (structural isomers). You need a phase that discriminates based on molecular shape and steric hindrance.

Solution: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column in Reversed Phase.

  • Mechanism: These phases utilize

    
    -
    
    
    
    interactions. The position of the methyl group (C3 vs C4) alters the electron density and shape of the molecule, allowing separation of regioisomers before you attempt chiral resolution.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of Isopropanol for the HPLC method? A: Yes. Ethanol often provides higher efficiency and lower backpressure. However, Isopropanol (IPA) is a stronger hydrogen-bond donor/acceptor and usually provides higher selectivity (


) for carbonyl-containing chiral molecules. Start with IPA; switch to Ethanol if you need to reduce retention time.

Q: Why is my baseline drifting at 210 nm? A: This is likely due to the TFA. Trifluoroacetic acid absorbs UV light below 220 nm.

  • Fix: Switch to Phosphoric Acid (0.1%) if using a UV detector, as it is transparent at low wavelengths. Note: Do not use Phosphoric Acid with MS detection (non-volatile).

Q: How do I determine which peak is (


) and which is (

)?
A: Chromatography separates them, but it does not identify absolute configuration. You must:
  • Use a pure standard of known configuration (e.g., synthesized via asymmetric catalysis).

  • Couple the HPLC to a Circular Dichroism (CD) detector.

  • Isolate the peak and perform X-ray crystallography (if solid).

References

  • BenchChem. (2025).[1][5] Application Note: Enantioselective HPLC Method for the Separation of 2-Methyl-5-oxohexanoic Acid Enantiomers. (Demonstrates polysaccharide/TFA method for keto-acid analogs).

  • Phenomenex. (2024). Chiral HPLC Method Development Guide. (General protocols for acidic chiral compounds).

  • Sigma-Aldrich. (2023). Derivatization of Keto Acids for GC-MS: Oximation and Silylation Protocols.

  • Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC involving polysaccharides.[1][6] Chemical Society Reviews. (Foundational text on Amylose/Cellulose mechanisms).

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for acid suppression techniques).

Sources

Technical Support Center: Optimizing Derivatization Efficiency for 4-Methyl-5-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 2, 2026

Introduction: The Analyte Challenge

Welcome to the specialized support hub for 4-Methyl-5-oxohexanoic acid (MOHA) .

As a researcher in drug metabolism or environmental toxicology, you likely encounter this compound as a degradation product of terpenes (like Citral) or as a specific metabolite. Analyzing MOHA is deceptively difficult because it is a keto-acid .

It possesses two reactive centers:

  • Carboxylic Acid (C1): High polarity, causes adsorption and tailing.

  • Ketone (C5): Prone to enolization and tautomerization at high GC temperatures.

The Failure Mode: Attempting a simple esterification (e.g., BF3-Methanol) often yields poor results because it addresses the acid but leaves the ketone unprotected, leading to thermal degradation and multiple chromatographic peaks.

This guide details the Two-Step Derivatization Protocol (Oximation followed by Silylation), which is the industry standard for stabilizing keto-acids for GC-MS.[1]

Module 1: The "Golden Standard" Protocol

Why this method? To achieve maximum efficiency, we must "lock" the ketone first to prevent isomerization, then volatilize the acid. We utilize PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) for the ketone and BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) for the acid.

Reagent Chemistry
ComponentReagentFunctionMechanism
Ketone Protection PFBHA HClForms an oxime derivative.[2]Nucleophilic attack on the carbonyl carbon. "Locks" the keto-enol equilibrium.
Acid Volatilization BSTFA + 1% TMCSForms a TMS ester.Replaces active hydrogens (-COOH) with trimethylsilyl groups (-Si(CH₃)₃).[3]
Solvent Pyridine / DCMReaction medium.Pyridine acts as an acid scavenger; DCM is the extraction solvent.
Step-by-Step Workflow
  • Oximation (The Locking Step):

    • Add 500 µL of PFBHA solution (20 mg/mL in water) to the aqueous sample.

    • Adjust pH to 3–4 (Critical for reaction kinetics).

    • Incubate at room temperature for 2 hours (or 60°C for 30 mins).

    • Result: The ketone is converted to a PFB-oxime.

  • Extraction & Drying:

    • Acidify to pH < 2 with HCl.

    • Extract with DCM (Dichloromethane) or Ethyl Acetate (2 x 1 mL).

    • CRITICAL: Evaporate to complete dryness under Nitrogen. Any residual water will kill the next step.

  • Silylation (The Volatilization Step):

    • Reconstitute residue in 50 µL Pyridine .

    • Add 50 µL BSTFA + 1% TMCS .

    • Incubate at 65°C for 30-60 minutes .

    • Inject 1 µL into GC-MS (Splitless).

Module 2: Visualizing the Workflow

The following diagram illustrates the critical path and decision points for this protocol.

G cluster_warnings Critical Control Points Start Crude Sample (MOHA) pH_Adj Adjust pH to 3-4 Start->pH_Adj Oximation Add PFBHA Reagent (Locks Ketone) pH_Adj->Oximation Optimal Kinetics Extract Liquid-Liquid Extraction (DCM/EtOAc) Oximation->Extract Dry Evaporate to Dryness (N2 Stream) Extract->Dry Silylation Add BSTFA + Pyridine (Derivatize Acid) Dry->Silylation Must be Anhydrous Analysis GC-MS Injection Silylation->Analysis

Caption: Figure 1. Optimized Two-Step Derivatization Workflow for Keto-Acids. The drying step (Red Diamond) is the most common point of failure.

Module 3: Troubleshooting & FAQs

Q1: I see two peaks for my single compound. Is my column failing?

A: No, this is likely normal chemistry, not a failure.

  • Cause: Oximation of an unsymmetrical ketone (like the C5 position in MOHA) creates geometric isomers (syn and anti or E and Z).

  • Observation: You will often see two peaks with identical mass spectra eluting close together.

  • Solution: Integrate both peaks and sum their areas for quantitation. Do not try to force them into one peak by changing temperature ramps; they are distinct chemical entities.

Q2: My signal is extremely low/absent. What went wrong?

A: The culprit is almost always moisture .

  • Mechanism: BSTFA hydrolyzes instantly upon contact with water, forming HMDS and trifluoroacetamide, leaving your analyte underivatized (and non-volatile).

  • Diagnostic: Check your chromatogram for a large peak of "Hexamethyldisiloxane" (HMDS) early in the run. If it's huge, your sample wasn't dry.

  • Fix: Use azeotropic drying (add small amount of acetonitrile and evaporate) or extend the N2 drying time. Ensure your pyridine is stored over molecular sieves.

Q3: Can I use Methoximation (MeOx) instead of PFBHA?

A: Yes, but with caveats.

  • MeOx + MSTFA: This is the standard "Metabolomics" protocol (Fiehn Lib). It creates smaller derivatives (Methyl oximes) compared to PFBHA (Pentafluorobenzyl oximes).

  • When to use MeOx: If you are doing general profiling of many metabolites.

  • When to use PFBHA: If you need high sensitivity . The PFB moiety is electron-capturing, making it ideal for NCI-MS (Negative Chemical Ionization), often boosting sensitivity by 10-100x over MeOx.

Q4: Why do I need to acidify before extraction?

A: 4-Methyl-5-oxohexanoic acid is an acid (pKa ~4.5).

  • At neutral pH, it exists as a carboxylate anion (water-soluble).

  • Action: You must lower the pH to < 2 (well below the pKa) to protonate the acid group, making it neutral and extractable into the organic solvent (DCM).

Module 4: Troubleshooting Logic Tree

Use this flow to diagnose specific failure modes in your chromatogram.

Troubleshooting Issue Problem Detected Check1 Is the Peak Missing? Issue->Check1 Check2 Large Solvent/Reagent Peak? Check1->Check2 Yes Check3 Double Peaks? Check1->Check3 No, peak exists but looks wrong Result1 Moisture Contamination (BSTFA Hydrolysis) Check2->Result1 Yes (HMDS peak) Result2 pH too high during extraction (Analyte lost in aqueous) Check2->Result2 No (Just baseline noise) Result3 Normal Syn/Anti Isomerization (Sum Areas) Check3->Result3 Yes, identical MS spectra

Caption: Figure 2. Diagnostic Logic for Derivatization Failures.

References

  • ResearchGate. (2002). Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds. ResearchGate. [Link]

  • Restek. (2022).[4] Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. [Link]

Sources

Technical Support Center: Troubleshooting Poor Signal Intensity in LC-MS Analysis of Keto Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS analysis of keto acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving robust signal intensity for this critical class of metabolites. The following question-and-answer format provides in-depth, field-proven insights to help you diagnose and resolve issues in your workflow.

Section 1: The Core Challenge & Initial Diagnosis

Q1: Why am I getting low or no signal for my keto acid analytes? This seems to be a recurring problem.

This is a frequent and valid frustration. Low signal intensity for keto acids is a common challenge rooted in their inherent physicochemical properties and analytical behavior. The primary causes can be broken down into a few key areas:

  • Poor Ionization Efficiency: In their natural, underivatized state, keto acids can be difficult to ionize effectively, especially using electrospray ionization (ESI).[1] Their carboxyl group readily loses a proton, making them suitable for negative ion mode, but the keto group can be prone to in-source fragmentation or rearrangement, leading to a weak molecular ion signal.

  • Analyte Instability: Many biologically important α-keto acids, such as oxaloacetic acid and pyruvic acid, are notoriously unstable.[1][2] They can easily degrade during sample collection, preparation, and even during the analytical run, leading to significant signal loss before detection.

  • Suboptimal Chromatographic Conditions: Keto acids are typically polar molecules. Without proper chromatographic methods, they may have poor retention on standard reversed-phase (e.g., C18) columns, eluting early with the solvent front where they are susceptible to significant ion suppression from matrix components.[1]

  • Inefficient Sample Preparation: Biological matrices (plasma, urine, cell lysates) are complex. Failure to adequately remove interfering substances like salts, phospholipids, and abundant proteins can drastically suppress the ionization of your target keto acids.[1]

  • Incorrect Mass Spectrometer Settings: It's crucial to ensure your instrument is properly tuned and its source parameters are optimized for the specific analytes.[1] A generic method is often insufficient for these challenging molecules.

This guide will walk you through a systematic approach to address each of these potential failure points.

Section 2: Enhancing Signal Through Chemical Derivatization

Q2: I've heard derivatization is key. How does it work, and which reagent should I choose?

Chemical derivatization is often the most effective strategy to overcome the inherent challenges of keto acid analysis.[1] It is a process that chemically modifies the analyte to improve its analytical properties.

The Causality Behind Derivatization:

  • Improved Ionization: Derivatization reagents are designed to add a chemical moiety to the keto acid that is easily and stably ionized, typically a group that readily accepts a proton (for positive ion mode) or has high electron affinity. For example, reagents containing amine groups introduce a basic site that is easily protonated in ESI positive mode.

  • Increased Stability: For unstable α-keto acids, derivatization "caps" the reactive keto group, preventing degradation and decarboxylation.[2] For instance, reacting an α-keto acid with phenylhydrazine stabilizes the molecule.[1][2]

  • Enhanced Chromatographic Retention: Many derivatization agents are hydrophobic. Attaching them to polar keto acids increases their retention on reversed-phase columns, moving them away from the solvent front and reducing matrix effects.

The choice of reagent depends on your specific keto acids of interest, the sample matrix, and your LC-MS system's capabilities.

Derivatization ReagentTarget Functional GroupTypical Ionization ModeKey Advantages & Considerations
O-phenylenediamine (OPD) / DMB α-Keto acidsPositiveForms stable, fluorescent quinoxaline derivatives.[3] DMB (1,2-diamino-4,5-methylenedioxybenzene) offers higher sensitivity.[3][4]
Girard's Reagents (Girard-P, Girard-T) Ketones/AldehydesPositiveIntroduces a pre-charged quaternary amine group, significantly enhancing ionization efficiency.[1][5]
O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) Ketones/AldehydesNegativeConverts keto acids into stable oxime derivatives that are highly sensitive in negative ion mode due to the electronegative fluorine atoms.[3][6][7]
2,4-Dinitrophenylhydrazine (DNPH) Ketones/AldehydesPositiveForms stable hydrazone derivatives that are readily protonated.[1]

Experimental Protocol: General OPD Derivatization for α-Keto Acids in Plasma

This protocol provides a robust starting point for improving signal intensity.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of your analyte)

  • Acetonitrile (ACN), ice-cold

  • O-phenylenediamine (OPD) solution (10 mg/mL in 3M HCl)

  • Sodium sulfite (Na₂SO₃) solution (0.1 M)

  • Sodium hydroxide (NaOH) solution (1 M)

  • LC-MS grade water and methanol

Procedure:

  • Sample Quenching & Protein Precipitation: To a 50 µL plasma sample, add 10 µL of IS solution. Immediately add 200 µL of ice-cold ACN to precipitate proteins and quench enzymatic activity.

  • Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Derivatization Reaction:

    • Add 50 µL of the OPD solution to the supernatant.

    • Add 10 µL of the sodium sulfite solution (this acts as an antioxidant).

    • Vortex briefly and incubate at 60°C for 60 minutes in a heating block.

  • Neutralization & Preparation for Injection:

    • After incubation, cool the sample on ice for 5 minutes.

    • Neutralize the reaction by adding an appropriate amount of 1 M NaOH solution (the exact volume may require optimization, but start with ~15-20 µL). The goal is to obtain a clear, single peak during analysis, as overly acidic samples can cause peak splitting.[4]

    • Centrifuge again at 14,000 x g for 5 minutes to pellet any precipitate.

    • Transfer the final supernatant to an LC-MS vial for analysis.

Section 3: Optimizing LC-MS Parameters

Q3: My signal is still low even after derivatization. What LC-MS parameters should I focus on?

Derivatization is a major step, but optimizing your instrument method is equally critical for maximizing sensitivity.

Troubleshooting Logic for LC-MS Optimization

cluster_MS Mass Spectrometer Optimization cluster_LC Liquid Chromatography Optimization Start Low Signal Post-Derivatization MS_Ion 1. Confirm Ionization Mode (Positive for OPD/Girard, Negative for PFBHA) Start->MS_Ion MS_Source 2. Optimize Source Parameters - Capillary Voltage - Gas Temp & Flow - Nebulizer Pressure MS_Ion->MS_Source MS_Adducts 3. Check for Adducts ([M+H]+, [M+Na]+, [M+NH4]+) MS_Source->MS_Adducts LC_Mobile 4. Adjust Mobile Phase - Test different additives (Formic Acid, Ammonium Formate/Acetate) - Check pH MS_Adducts->LC_Mobile LC_Gradient 5. Optimize Gradient - Ensure separation from matrix - Check for co-elution LC_Mobile->LC_Gradient LC_Column 6. Verify Column Integrity - Is it overloaded or degraded? LC_Gradient->LC_Column

Caption: A systematic workflow for troubleshooting low signal intensity after derivatization.

1. Ionization Source Optimization:

  • Ionization Mode: First, confirm you are in the correct mode for your derivative. While underivatized keto acids are often run in negative ion mode, derivatives like those from OPD or Girard reagents are designed for and perform vastly better in positive ion mode.[1][5] Conversely, PFBHA derivatives excel in negative mode.[6][7]

  • Source Parameters: Do not rely on default settings. Systematically optimize the key parameters that control desolvation and ionization: capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature.[1] A poorly optimized source is a common cause of weak signal.[8]

2. Mobile Phase Composition:

  • Additives are Crucial: The choice and concentration of mobile phase additives can dramatically impact signal.[1][8]

    • For Positive Mode: Start with 0.1% formic acid. It aids in protonation.[9] Also, test ammonium formate (~5-10 mM), which can sometimes provide a more stable and intense signal by forming ammonium adducts ([M+NH₄]⁺).[1][10]

    • For Negative Mode: Ammonium acetate (~5-10 mM) is often a good choice as it helps maintain a suitable pH for deprotonation.[9][11]

  • Organic Solvent: The choice between acetonitrile and methanol can affect separation and ionization efficiency.[1] Acetonitrile is often preferred for its lower viscosity and better UV transparency, but methanol can sometimes offer different selectivity.

3. Investigating Adducts:

  • Sometimes the primary protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻) is not the most abundant species. Look for common adducts in your mass spectra. In positive mode, sodium ([M+Na]⁺) and ammonium ([M+NH₄]⁺) adducts are very common, especially if ammonium formate/acetate is in your mobile phase or if there are trace levels of sodium contamination.[10][12][13] If you identify a stable, intense adduct, it may be more reliable to monitor that ion for quantification.

Section 4: Sample Handling and Stability

Q4: Could my sample handling be the problem? How do I prevent analyte degradation before the analysis even starts?

Absolutely. The stability of keto acids, particularly α-keto acids, is a critical pre-analytical factor that is often overlooked.[2]

Best Practices for Sample Integrity:

  • Rapid Processing & Low Temperature: Process samples as quickly as possible after collection.[3] Keep samples on ice or at 4°C at all times during preparation to minimize enzymatic degradation.[3]

  • Quenching: For cellular metabolism studies, a rapid quenching step with a solvent like ice-cold methanol or acetonitrile is essential to halt all enzymatic activity instantly and lock the metabolic state.[3]

  • Deproteinization Method: For plasma or serum, precipitating proteins with a cold organic solvent like methanol is often recommended over using strong acids like perchloric acid, which can cause significant loss of certain keto acids.[3][14]

  • Storage: For short-term storage (a few hours), keep extracts at 4°C. For long-term storage, snap-freeze and store at -80°C. Critically, avoid repeated freeze-thaw cycles, which can degrade sensitive analytes.[3]

Visualizing the Impact of Sample Handling

cluster_Good Good Protocol cluster_Bad Poor Protocol G_Start Sample Collection G_Quench Immediate Quenching (Cold Solvent) G_Start->G_Quench < 5 min G_Store Storage at -80°C G_Quench->G_Store G_Result High Signal Intensity G_Store->G_Result B_Start Sample Collection B_Quench Delayed Processing (Room Temp) B_Start->B_Quench > 30 min B_Store Repeated Freeze-Thaw (-20°C Storage) B_Quench->B_Store B_Result Analyte Degradation & Low Signal B_Store->B_Result

Caption: The critical impact of pre-analytical sample handling on keto acid stability and final signal intensity.

References

  • BenchChem. (2025). Troubleshooting low signal intensity in mass spectrometry of keto acids. BenchChem Technical Support Center.
  • Development of a New LC-MS/MS Method for the Quantification of Keto Acids. (2016).
  • Development of a New LC-MS/MS Method for the Quantific
  • Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. PubMed.
  • BenchChem. (2025). Technical Support Center: Quantifying Unstable Alpha-Keto Acids. BenchChem.
  • Horvath, P., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PubMed.
  • ZefSci. (2025).
  • Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode. (n.d.). IROA Technologies.
  • Zang, Y., et al. (n.d.). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. PMC.
  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids. (n.d.).
  • Robins, S. P., & Reeds, P. J. (1984). Measurement of alpha-keto acids in plasma using an amino acid analyzer. PubMed.
  • Buescher, J. M., et al. (2014). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism.
  • 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024). Technology Networks.
  • Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection. (2025).
  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). The Royal Society of Chemistry.
  • Horvath, P., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC.
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). LinkedIn.
  • Kruve, A. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte.
  • Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. (n.d.). NorthEast BioLab.
  • What is the difference between positive and negative ionization in LC-MS? Which one can we use for fatty acids analysis in LC-MS? (2018). Quora.
  • Optimising the LC-MS Analysis of Biomolecules. (n.d.). Sigma-Aldrich.
  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). ScienceDirect.
  • Barri, T., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. PMC.
  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). LabRulez LCMS.

Sources

Technical Support Center: Stability and Analysis of 4-Methyl-5-oxohexanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methyl-5-oxohexanoic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental data when handling and analyzing this keto-acid in biological samples.

Introduction to 4-Methyl-5-oxohexanoic Acid

4-Methyl-5-oxohexanoic acid is a gamma-keto acid of interest in various fields of biomedical research. Accurate quantification of this analyte in biological matrices such as plasma and serum is critical for pharmacokinetic, metabolomic, and biomarker studies. However, like many keto-acids, its stability can be a concern, potentially leading to inaccurate results if samples are not handled and stored correctly. This guide is designed to address these challenges head-on, providing you with the expertise to maintain the stability of 4-Methyl-5-oxohexanoic acid throughout your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-Methyl-5-oxohexanoic acid in biological samples?

A1: The primary stability concern for 4-Methyl-5-oxohexanoic acid, like other keto-acids, is its susceptibility to degradation. The ketone and carboxylic acid functional groups make the molecule reactive. The main degradation pathway for analogous beta-keto acids is decarboxylation, which is the loss of the carboxyl group as carbon dioxide[1][2]. While 4-Methyl-5-oxohexanoic acid is a gamma-keto acid, the potential for degradation under certain conditions (e.g., elevated temperature, extreme pH) should be a key consideration.

Q2: What are the optimal storage conditions for biological samples containing 4-Methyl-5-oxohexanoic acid?

A2: For long-term storage, it is strongly recommended to store biological samples at ultra-low temperatures, specifically at -80°C . Studies on other labile metabolites have shown that storage at -80°C minimizes degradation over extended periods, even up to five to seven years for many compounds[3][4][5]. For short-term storage (up to 7 days), -20°C may be acceptable, though -80°C is always preferable[6]. Refrigeration at 4°C is only suitable for very short-term storage (a few hours), and room temperature storage should be avoided as it can lead to significant analyte degradation[1][6].

Q3: How many freeze-thaw cycles can my samples undergo without compromising the integrity of 4-Methyl-5-oxohexanoic acid?

Q4: I am seeing lower than expected concentrations of 4-Methyl-5-oxohexanoic acid in my samples. What could be the cause?

A4: Lower than expected concentrations can stem from several factors. The most likely culprit is analyte degradation due to improper sample handling or storage. Review your procedures to ensure samples were promptly processed and stored at -80°C. Other potential causes include inefficient extraction from the biological matrix, matrix effects during LC-MS/MS analysis leading to ion suppression, or issues with the analytical standard. Refer to the troubleshooting section for a more detailed guide.

Troubleshooting Guides

Issue 1: Poor Analyte Stability (Low Recovery)

Symptoms:

  • Consistently low concentrations of 4-Methyl-5-oxohexanoic acid across all samples.

  • High variability between replicate analyses of the same sample.

  • Decreasing analyte concentration in quality control (QC) samples over time.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Inadequate Storage Temperature Storage at temperatures warmer than -80°C can lead to significant degradation of keto-acids.Immediately transfer all samples to a -80°C freezer for long-term storage. For new sample collections, ensure they are frozen at -80°C as quickly as possible after processing.
Multiple Freeze-Thaw Cycles Repeated freezing and thawing can cause analyte degradation.Aliquot samples into single-use vials before the initial freezing to avoid the need for multiple thaws. If samples have already undergone multiple freeze-thaw cycles, the data may be compromised.
Prolonged Exposure to Room Temperature Leaving samples at room temperature for extended periods during processing can initiate degradation.Minimize the time samples spend at room temperature. Process samples on ice and return them to the freezer as quickly as possible.
pH Instability Extreme pH conditions can catalyze degradation reactions.Ensure that the pH of the sample is maintained within a stable range, typically close to physiological pH, unless the analytical method requires acidification for extraction.
Issue 2: Inconsistent Analytical Results

Symptoms:

  • Poor reproducibility between injections.

  • Drifting retention times during the analytical run.

  • Non-linear calibration curves.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Matrix Effects Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of 4-Methyl-5-oxohexanoic acid in the mass spectrometer.Optimize the sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation[7]. Also, consider using a stable isotope-labeled internal standard to compensate for matrix effects.
Suboptimal LC-MS/MS Method The chromatographic method may not be adequately separating the analyte from interfering compounds, or the mass spectrometry parameters may not be optimized for sensitivity and specificity.Develop and validate a robust LC-MS/MS method. This includes optimizing the mobile phase, gradient, column chemistry, and MS parameters (e.g., collision energy, ion transitions).
Internal Standard Issues The internal standard may not be behaving similarly to the analyte, leading to inaccurate quantification.Select an appropriate internal standard. A stable isotope-labeled version of 4-Methyl-5-oxohexanoic acid is ideal. If unavailable, a structural analog with similar chemical properties and retention time should be used[6][8].

Experimental Protocols & Methodologies

Recommended Sample Handling and Storage Workflow

To ensure the stability of 4-Methyl-5-oxohexanoic acid, a strict and consistent sample handling and storage protocol is paramount.

SampleHandlingWorkflow cluster_collection Sample Collection cluster_processing Immediate Processing (on ice) cluster_storage Storage Collect Collect whole blood in appropriate anticoagulant tube Centrifuge Centrifuge to separate plasma/serum Collect->Centrifuge < 30 min Aliquot Aliquot plasma/serum into cryovials Centrifuge->Aliquot Freeze Flash freeze aliquots (e.g., on dry ice) Aliquot->Freeze Store Store at -80°C Freeze->Store

Caption: Recommended workflow for biological sample collection and processing to ensure the stability of 4-Methyl-5-oxohexanoic acid.

Step-by-Step Protocol for Sample Preparation for LC-MS/MS Analysis

This protocol outlines a general procedure for the extraction of 4-Methyl-5-oxohexanoic acid from plasma or serum. Method optimization and validation are essential for each specific application.

  • Thawing: Thaw frozen plasma/serum samples on ice.

  • Internal Standard Spiking: Add a known concentration of a suitable internal standard (ideally, a stable isotope-labeled 4-Methyl-5-oxohexanoic acid) to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of the biological sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase of your LC-MS/MS system.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Troubleshooting Decision Tree for LC-MS/MS Analysis

This decision tree can help guide your troubleshooting process when encountering issues with the analysis of 4-Methyl-5-oxohexanoic acid.

TroubleshootingTree cluster_peak Peak Shape/Retention Time Issues cluster_intensity Signal Intensity Issues cluster_quantification Quantification Issues Start Problem with 4-Methyl-5-oxohexanoic acid Analysis PeakShape Poor Peak Shape or Retention Time Shift? Start->PeakShape SignalIntensity Low or No Signal? Start->SignalIntensity Quantification Inaccurate Quantification? Start->Quantification CheckColumn Check LC column integrity and mobile phase composition PeakShape->CheckColumn Yes OptimizeGradient Optimize LC gradient CheckColumn->OptimizeGradient CheckMS Check MS tuning and ion source parameters SignalIntensity->CheckMS Yes CheckSamplePrep Review sample preparation for analyte loss CheckMS->CheckSamplePrep MatrixEffects Investigate matrix effects (ion suppression/enhancement) CheckSamplePrep->MatrixEffects CheckCalCurve Review calibration curve (linearity, range) Quantification->CheckCalCurve Yes CheckIS Verify internal standard performance CheckCalCurve->CheckIS StabilityIssue Suspect analyte degradation? Review sample handling CheckIS->StabilityIssue

Caption: A decision tree to guide troubleshooting for common issues encountered during the LC-MS/MS analysis of 4-Methyl-5-oxohexanoic acid.

References

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Haid, M., Muschet, C., Wahl, S., Römisch-Margl, W., Prehn, C., Möller, G., & Adamski, J. (2018). Long-Term Stability of Human Plasma Metabolites During Storage at -80 °C. Journal of proteome research, 17(1), 203–211. [Link]

  • Fjeldsted, J., Klitgaard, A. S., & Hansen, S. H. (2015). LC-MS analysis of the plasma metabolome--a novel sample preparation strategy. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 975, 32–40. [Link]

  • Pinto, J., Domingues, M. R., Galhano, E., Pita, C., Almeida, M. D., Carreira, I. M., & Gil, A. M. (2014). Human plasma stability during handling and storage: impact on NMR metabolomics. Analyst, 139(5), 1168–1177. [Link]

  • Wagner-Golbs, A., Neuber, S., Kamlage, B., Rist, M. J., Bub, A., & Watzl, B. (2019). Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome. Metabolites, 9(5), 99. [Link]

  • Forney, F. W., & Markovetz, A. J. (1969). Oxidative Degradation of Methyl Ketones. II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of bacteriology, 98(3), 1055–1064. [Link]

  • Oreate AI. (2024, January 8). Unraveling the Hydrolysis of Carboxylic Acids: A Deep Dive. Oreate AI Blog. Retrieved from [Link]

  • Kim, H. Y., & Kim, K. R. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of the Korean Chemical Society, 60(3), 201-207. [Link]

  • Organomation. (n.d.). Serum Sample Preparation for LC-MS and GC-MS. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Decarboxylation Reaction Mechanism [Video]. YouTube. [Link]

  • PharmiWeb.com. (2023, January 17). Internal Standards for Protein Quantification by LC-MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methyl-4-oxohexanoic acid. PubChem. Retrieved from [Link]

  • LibreTexts. (2023, January 19). 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. [Link]

  • Henion, J., Brewer, E., & Rule, G. (1998). Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples. Analytical Chemistry, 70(23), 754A-761A. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

  • Waters Corporation. (2018, January 3). Internal Standard Options for Peptide LC-MS Quantification - Part 1 [Video]. YouTube. [Link]

  • Zhang, Y., & Xu, F. (2013). Basic Sample Preparation Techniques in LC-MS Bioanalysis. In LC-MS in Drug Bioanalysis. InTech. [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • ChemSrc. (n.d.). Hexanoic acid,5-methyl-4-oxo. Retrieved from [Link]

  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Jiang, H., Huang, H., & Liu, C. (2012). Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids. The Journal of Organic Chemistry, 77(17), 7564–7569. [Link]

  • Waters Corporation. (2018, January 3). Internal Standard Options for Protein LC-MS Quantification - Part 2 [Video]. YouTube. [Link]

  • Rios, A., & Richard, J. P. (2004). Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. Journal of the American Chemical Society, 126(42), 13612–13613. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Chemical Review and Letters, 6(3), 164-178. [Link]

  • jOeCHEM. (2018, September 21). 21.7a Beta Decarboxylation [Video]. YouTube. [Link]

  • The Good Scents Company. (n.d.). methyl 5-oxohexanoate. Retrieved from [Link]

  • Attia, A. S., & Abdel-Halim, H. T. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. The Journal of Physical Chemistry A, 125(6), 1365–1375. [Link]

Sources

Technical Support Center: Minimizing Contamination in Trace Analysis of 4-Methyl-5-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the trace analysis of 4-Methyl-5-oxohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this analyte at low concentrations and require the highest level of analytical accuracy. Given the molecular properties of 4-Methyl-5-oxohexanoic acid (Molecular Formula: C₇H₁₂O₃, Molecular Weight: 144.17 g/mol ), its analysis is susceptible to various sources of contamination that can compromise data integrity.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to help you identify, mitigate, and prevent contamination in your experiments.

Trace analysis, which aims to quantify substances at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, is incredibly sensitive.[4] At these low detection limits, even minute amounts of contaminants from the laboratory environment, reagents, or equipment can significantly skew results, leading to inaccurate quantification, false positives, and poor reproducibility.[4][5]

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of 4-Methyl-5-oxohexanoic acid.

Q1: I'm observing a persistent background signal or a "phantom peak" at the m/z of my analyte, even in my blank injections. What are the likely causes?

This is a classic sign of systemic contamination. The source could be anywhere from your solvents to the instrument itself. Let's break down the potential culprits.

Causality: A persistent background signal implies that a contaminating source is continuously being introduced into your analytical stream. The goal is to systematically isolate and eliminate each potential pathway of contamination.

Potential Sources and Solutions:

  • Solvents and Reagents: The highest purity solvents are essential for trace analysis.[6] Contaminants can be present in lower-grade solvents or can be introduced during mobile phase preparation.

    • Actionable Insight: Always use LC/MS-grade or equivalent high-purity solvents and water. Prepare mobile phases fresh and avoid storing aqueous mobile phases for more than a week to prevent microbial growth.[6] Never top off solvent bottles, as this can introduce contaminants from the older solvent into the new bottle.[6]

  • Labware and Consumables: Glassware, pipette tips, vials, and caps are common sources of contamination.[7] Plasticizers, such as phthalates, can leach from plastic containers, and ions can leach from certain types of glass.

    • Actionable Insight: Use vials and caps that are certified for cleanliness.[8][9] Polytetrafluoroethylene (PTFE) is a recommended material for septa as it is less likely to introduce contaminants compared to silicone.[8][9] Whenever possible, use disposable labware from a reputable source or dedicate glassware specifically for this analysis to avoid cross-contamination.[10]

  • Laboratory Environment: The air in the laboratory can contain dust and volatile organic compounds that can settle into your samples or solvents.[4] Personnel can also be a source of contamination through skin cells and hair.[7]

    • Actionable Insight: Prepare samples and mobile phases in a clean environment, such as a laminar flow hood, to minimize exposure to airborne contaminants.[11] Keep solvent reservoirs and sample vials covered.

  • Instrument Carryover: If a high-concentration sample was analyzed previously, the analyte can adsorb to surfaces within the LC-MS system (e.g., injector, column, tubing) and slowly leach out in subsequent runs, causing "phantom peaks".

    • Actionable Insight: Implement a rigorous wash protocol for the autosampler and injection port between samples. Run multiple blank injections after a high-concentration sample to ensure that the system is clean before proceeding with the next analysis.

Q2: My results for 4-Methyl-5-oxohexanoic acid are inconsistent and show poor reproducibility. How can I determine if contamination is the problem?

Poor reproducibility is often a symptom of intermittent or variable contamination. Unlike a constant background signal, this type of contamination may be introduced at different stages of your workflow.

Causality: Inconsistent results suggest that the amount of contaminant being introduced is not constant. This can happen, for example, if some but not all of your vials are contaminated, or if your sample preparation technique varies slightly between samples.

A Systematic Approach to Diagnosis:

  • Analyze Blanks Frequently: Incorporate various types of blanks into your analytical runs.

    • Solvent Blank: An injection of your mobile phase. This helps identify contamination from your solvents or the LC-MS system itself.

    • Method Blank: A sample that goes through the entire sample preparation process (extraction, filtration, etc.) but contains no analyte. This is crucial for identifying contamination introduced during sample handling and preparation.[5]

  • Review Your Sample Preparation: Inconsistent sample handling can introduce variable levels of contamination.[5] Ensure that your sample preparation is as consistent as possible.

  • Check for Leachables: If you suspect your vials or well plates are the source, incubate them with your solvent for the same duration as your samples and then analyze the solvent as a blank. This can help identify leached contaminants like plasticizers.[8]

Frequently Asked Questions (FAQs)

FAQ 1: What is the most effective way to clean glassware for the trace analysis of organic acids?

Standard dishwashing is insufficient for trace analysis. Residual detergents and previously analyzed compounds can easily contaminate your samples.[6][12] A multi-step, acid-based cleaning protocol is required.

Recommended Glassware Cleaning Protocol

StepActionRationale
1 Initial Rinse Immediately after use, rinse glassware with tap water to remove the bulk of any residues.[13]
2 Detergent Wash (Optional) If necessary, wash with a phosphate-free laboratory detergent.[13][14]
3 Thorough Rinsing Rinse thoroughly with tap water to remove all traces of detergent.[12]
4 Acid Soak Submerge glassware in a dilute acid bath (e.g., 0.5-10% nitric acid or hydrochloric acid) for at least 8 hours, or overnight.[15][16]
5 High-Purity Water Rinse Rinse multiple times (at least 5) with high-purity, deionized water.[15] The glassware is considered clean when water drains in a uniform film without forming droplets.[13]
6 Drying Air dry in a clean environment, covered to prevent contamination from dust.
7 Ashing (for organic analysis) For the most critical applications, after acid washing, glassware can be ashed in a muffle furnace at 550°C for 4 hours to remove any residual organic contaminants.[16]
FAQ 2: How should I select and handle solvents and reagents to prevent contamination?

The quality of your solvents and reagents is paramount in trace analysis.[6]

Solvent and Reagent Quality Recommendations

ComponentRecommended Grade
Water LC/MS Grade or 18.2 MΩ·cm
Organic Solvents (e.g., Acetonitrile, Methanol) LC/MS Grade, High Purity
Additives (e.g., Formic Acid, Acetic Acid) Highest purity available, preferably from single-use ampules.

Best Practices for Handling:

  • Dedicated Bottles: Use dedicated solvent bottles for your LC-MS system and do not wash them with detergents.[17]

  • Fresh Preparation: Prepare mobile phases fresh, especially aqueous phases, to prevent microbial growth.[6] Adding a small amount (5%) of organic solvent to your aqueous mobile phase can help inhibit this.[6]

  • Avoid Squeeze Bottles: Do not use solvents from plastic squeeze bottles for your mobile phases, as these can be a source of contamination.[6]

  • Clean Preparation Area: Prepare your mobile phases in a clean area of the lab, away from potential sources of volatile contaminants.[6]

FAQ 3: My sample matrix is complex. What sample preparation techniques can help minimize interferences and potential contamination?

For complex matrices, a simple "dilute-and-shoot" approach may not be sufficient and can introduce contaminants into your system.[6] Sample preparation techniques are crucial for isolating your analyte of interest and removing matrix components that can cause interference or ion suppression.[5][18]

  • Solid-Phase Extraction (SPE): This is a highly selective technique for isolating analytes from a complex matrix.[5] By choosing the appropriate sorbent, you can retain 4-Methyl-5-oxohexanoic acid while washing away interfering compounds. This also serves to concentrate your analyte, improving detection limits.

  • Filtration: All samples should be filtered before injection to remove particulates that can clog your LC system.[19] Use a syringe filter with a membrane that has low extractables, such as PTFE.[19]

Visualized Workflows

Contamination Control Workflow

The following diagram illustrates a systematic workflow for minimizing contamination during the trace analysis of 4-Methyl-5-oxohexanoic acid.

Contamination_Control_Workflow cluster_prep Preparation Phase cluster_sample Sample Handling cluster_analysis Analysis Phase reagents Select High-Purity Solvents & Reagents glassware Use Properly Cleaned or Disposable Labware environment Prepare in a Clean Environment sample_prep Sample Extraction/Filtration (SPE, Syringe Filter) environment->sample_prep vials Use Certified Clean Vials & Caps blanks Run Blanks (Solvent, Method) vials->blanks sequence Analyze Samples wash System Wash Post-Analysis

Caption: A workflow for minimizing contamination.

Potential Contamination Pathways

This diagram illustrates the various sources from which contaminants can be introduced into your sample.

Contamination_Pathways cluster_sources Contamination Sources center Analytical Sample lab_air Laboratory Air (Dust, Aerosols) lab_air->center personnel Analyst (Gloves, Clothing, Hair) personnel->center solvents Solvents & Reagents (Impurities, Additives) solvents->center glassware Glassware & Labware (Residues, Leachables) glassware->center instrument LC-MS System (Carryover, Tubing) instrument->center consumables Consumables (Vials, Caps, Pipette Tips) consumables->center

Caption: Potential pathways of sample contamination.

References

  • Trace Metal Analysis: Sample and Standard Preparation. (n.d.). Mettler Toledo. Retrieved February 2, 2026, from [Link]

  • Soomro, F., et al. (2022). Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review. MDPI. Retrieved February 2, 2026, from [Link]

  • 4-Methyl-5-oxohexanoic acid | C7H12O3 | CID 2828152. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • Stoll, D. R. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International - Chromatography Online. Retrieved February 2, 2026, from [Link]

  • Hexanoic acid,5-methyl-4-oxo | CAS#:41654-04-0. (n.d.). Chemsrc. Retrieved February 2, 2026, from [Link]

  • methyl 5-oxohexanoate, 13984-50-4. (n.d.). The Good Scents Company. Retrieved February 2, 2026, from [Link]

  • (4S)-4-methyl-5-oxohexanoic acid | C7H12O3 | CID 796812. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • A Common Sense Laboratory Guide to Reducing Errors and Contamination in ICP and ICP-MS Analysis. (n.d.). Spectroscopy Online. Retrieved February 2, 2026, from [Link]

  • Tips to Boost Your Trace Analysis Skills. (2019). LCGC International - Chromatography Online. Retrieved February 2, 2026, from [Link]

  • Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. (2025). SCIEX. Retrieved February 2, 2026, from [Link]

  • Glassware Cleaning for Trace TOC Analysis. (2011). Frederick National Laboratory. Retrieved February 2, 2026, from [Link]

  • Rodushkin, I., et al. (2010). Sources of contamination and remedial strategies in the multi-elemental trace analysis laboratory. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Sample Preparation: A Comprehensive Guide. (n.d.). Organomation. Retrieved February 2, 2026, from [Link]

  • Controlling Contamination in LC/MS Systems. (n.d.). Waters Help Center. Retrieved February 2, 2026, from [Link]

  • Trace Analysis Guide - An Introduction to Sample Preparation. (n.d.). ESSLAB. Retrieved February 2, 2026, from [Link]

  • GMP 7 Cleaning Glassware. (n.d.). State of New Jersey Department of Health. Retrieved February 2, 2026, from [Link]

  • Laboratory Glassware Cleaning and Storage. (2018). State of New Jersey. Retrieved February 2, 2026, from [Link]

  • Controlling Contamination in LC/MS Systems. (n.d.). Mass Spectrometry. Retrieved February 2, 2026, from [Link]

  • LC-MS Contaminants. (n.d.). Merck Millipore. Retrieved February 2, 2026, from [Link]

  • GLASSWARE WASHING PROCEDURES (Rev C). (2019). ASU Core Research Facilities. Retrieved February 2, 2026, from [Link]

  • Analysis of trace level organic compounds in water and sulfuric acid using solid phase extraction gas chromatography - mass spectrometry. (2021). UltraFacility Portal. Retrieved February 2, 2026, from [Link]

Sources

Technical Support Center: Enhancing Chromatographic Retention of Polar Keto Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the chromatographic analysis of polar keto acids. These endogenous and exogenous compounds are often critical biomarkers in metabolic research and drug development, yet their high polarity presents a significant hurdle for traditional reversed-phase liquid chromatography (RP-LC), frequently resulting in poor retention and inadequate separation.

This guide provides in-depth, field-proven insights and troubleshooting protocols to enhance the retention and achieve robust, reproducible analysis of polar keto acids. We will explore the causality behind experimental choices, focusing on two primary strategies: Chemical Derivatization and Hydrophilic Interaction Liquid Chromatography (HILIC) .

Frequently Asked Questions (FAQs)

Q1: Why are my polar keto acids showing little to no retention on my C18 column?

This is a common issue rooted in the fundamental principles of reversed-phase chromatography. C18 columns have a nonpolar stationary phase that retains analytes based on hydrophobicity. Polar keto acids, being highly water-soluble, have minimal interaction with the stationary phase and are quickly eluted with the mobile phase, often near the void volume.[1][2][3] To achieve retention, you must either modify the analyte to be more hydrophobic or use an alternative chromatographic mode like HILIC.[4][5]

Q2: What is chemical derivatization and how can it improve the retention of my keto acids?

Chemical derivatization involves reacting the keto acid with a reagent to create a new, less polar derivative.[6] This strategy enhances retention in RP-LC by increasing the hydrophobicity of the analyte. The reaction typically targets the carbonyl (keto) group.[7][8] A significant advantage is that many derivatizing agents also introduce a readily ionizable group or a chromophore, which can dramatically boost sensitivity in mass spectrometry (MS) or UV detection, respectively.[9][10][11]

Q3: What is HILIC and when should I consider it for keto acid analysis?

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative to RP-LC for highly polar compounds.[1][5] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[12][13] In HILIC, a water-rich layer is adsorbed onto the surface of the stationary phase, and polar analytes are retained by partitioning into this layer.[12][13] HILIC is an excellent choice when you want to avoid derivatization and analyze the keto acids in their native form.[4]

Q4: My peak shapes are poor (tailing, fronting, or splitting). What are the likely causes and solutions?

Poor peak shape can arise from various factors in both derivatization-based methods and HILIC.[14]

  • For all methods: Check for extra-column dead volume, ensure proper column installation, and verify the sample solvent is compatible with the mobile phase.[15][16] Injecting a sample in a solvent much stronger than the mobile phase can cause significant peak distortion.[14]

  • In RP-LC (with derivatization): Peak tailing, especially for basic derivatives, can occur due to secondary interactions with residual silanol groups on the silica support. Ensure your mobile phase pH is appropriately controlled. Incomplete derivatization can also lead to split or tailing peaks.[17]

  • In HILIC: This mode is particularly sensitive to proper column equilibration. Insufficient equilibration between injections can lead to drifting retention times and poor peak shape.[12][18] We recommend equilibrating with a minimum of 10-20 column volumes.[4][12] Also, ensure your sample is dissolved in a high organic solvent mixture, similar to your initial mobile phase conditions.[12]

Troubleshooting Guide: Specific Issues & Solutions

Problem Potential Cause(s) Recommended Solution(s)
No Retention / Elution at Void Volume (RP-LC) Analyte is too polar for the stationary phase.1. Implement a chemical derivatization protocol to increase analyte hydrophobicity. 2. Switch to a HILIC column and method.[4] 3. Consider a mixed-mode column that offers both reversed-phase and ion-exchange retention mechanisms.[2]
Inconsistent Retention Times (HILIC) Insufficient column equilibration between injections.[12][18] Fluctuations in mobile phase composition or column temperature.[17]1. Increase the equilibration time between runs to at least 10-20 column volumes.[4][12] 2. Ensure the mobile phase is well-mixed, degassed, and fresh.[17] 3. Use a column oven to maintain a stable temperature.[17]
Low MS Signal / Poor Sensitivity Poor ionization efficiency of the native keto acid. Analyte instability in the ion source.[19]1. Use a derivatization reagent that introduces a permanently charged or easily ionizable moiety, such as Girard's Reagent T or P.[9][20] 2. Optimize MS source parameters (e.g., gas flows, temperatures, voltages). 3. Derivatization can also improve stability.[19]
Split Peaks in Derivatization Method Incomplete or inconsistent derivatization reaction.[17] Presence of isomers or tautomers of the derivative. Sample solvent mismatch with the mobile phase.[14] Acidic injection samples causing issues on-column.[21]1. Re-optimize derivatization conditions (temperature, time, reagent concentration).[8][22] 2. Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase. 3. If the derivatization solution is highly acidic, consider a neutralization or dilution step before injection.[21]

Experimental Protocols & Methodologies

Strategy 1: Chemical Derivatization with Girard's Reagent T (GirT)

This protocol is designed to derivatize keto acids, creating a hydrazone derivative with a permanently positive-charged quaternary ammonium group, which significantly enhances MS detection in positive ion mode and improves retention in RP-LC.[7][9][11]

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Keto Acid Sample (e.g., in Methanol) Mix Mix Sample and Reagent Sample->Mix Reagent GirT Reagent Solution (GirT in Acidified Methanol) Reagent->Mix Incubate Incubate (e.g., 50°C for 2h) Mix->Incubate Forms Hydrazone Derivative Dilute Dilute (if necessary) Incubate->Dilute Inject Inject into RP-HPLC-MS Dilute->Inject

Caption: Workflow for keto acid derivatization using Girard's Reagent T.

  • Reagent Preparation: Prepare a 10 mg/mL solution of Girard's Reagent T (GirT) in methanol containing 5% acetic acid. This acidic condition catalyzes the reaction.

  • Sample Preparation: Reconstitute your dried sample extract in 50 µL of methanol.

  • Reaction: Add 50 µL of the GirT reagent solution to your sample. Vortex briefly to mix.

  • Incubation: Seal the vial and incubate the mixture at 50°C for 2 hours. This drives the reaction to completion.[20]

  • Final Preparation: After incubation, cool the sample to room temperature. Depending on the concentration, you may need to dilute the sample with the initial mobile phase (e.g., 95:5 Water:Acetonitrile) before injection.

  • Analysis: Inject the derivatized sample onto a C18 column for RP-LC-MS analysis. The derivative will be more hydrophobic and readily detectable in positive ESI mode.

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol provides a starting point for developing a HILIC method for the direct analysis of underivatized polar keto acids. The key is to maintain a high organic mobile phase and ensure proper column equilibration.[1][12][18]

G cluster_setup System Setup cluster_equilibration Critical Equilibration cluster_run Analysis & Optimization Col_Select Select HILIC Column (e.g., Amide, Z-HILIC) Condition Column Conditioning (Flush with MP) Col_Select->Condition MP_Prep Prepare Mobile Phases A: Aqueous Buffer B: High Organic MP_Prep->Condition Equilibrate Pre-Run Equilibration (≥10-20 column volumes) Condition->Equilibrate Inject Inject and Run Gradient (e.g., 95% to 50% B) Equilibrate->Inject Sample_Prep Prepare Sample (Dissolve in High Organic) Sample_Prep->Inject Optimize Optimize Gradient, Buffer pH, & Strength Inject->Optimize

Caption: Key steps for successful HILIC method development and analysis.

  • Column Selection: Choose a suitable HILIC stationary phase. Amide- and zwitterionic-based columns are often good starting points for polar acidic compounds.[1][23][24]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid. The buffer is crucial for good peak shape.[1]

    • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Column Conditioning and Equilibration: This is the most critical step for reproducibility.[12]

    • Flush the new column with your mobile phase.

    • Before the first injection, equilibrate the column with the initial mobile phase conditions (e.g., 95% B) for at least 30-40 minutes.

    • Ensure your method includes a post-run equilibration step of at least 10 column volumes.[12]

  • Sample Preparation: Dissolve your sample in a solvent that mimics the initial mobile phase as closely as possible (e.g., 90-95% acetonitrile). Injecting a sample in a high-aqueous solvent will cause poor peak shape.[1][12]

  • Gradient Elution: A typical starting gradient would be:

    • 0-2 min: Hold at 95% B

    • 2-10 min: Ramp from 95% B to 50% B

    • 10-12 min: Hold at 50% B

    • 12.1-18 min: Return to 95% B and re-equilibrate.

  • Optimization: Adjust the gradient slope, buffer pH, and ionic strength to optimize the separation and peak shape for your specific keto acids.

References

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. (n.d.). Waters Corporation. Retrieved from [Link]

  • Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. (n.d.). PMC. Retrieved from [Link]

  • Determination of ketoacids in drinking water by DNPH derivatization and LC-ESI-MS/MS. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. (n.d.). Agilent. Retrieved from [Link]

  • Determination of ketoacids in drinking water by DNPH derivatization and LC-ESI-MS/MS. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of ketoacids in drinking water by DNPH derivatization and LC-ESI-MS/MS. (2015). Environmental Science: Processes & Impacts. Retrieved from [Link]

  • Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS. (2019). Metabolomics. Retrieved from [Link]

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (n.d.). MDPI. Retrieved from [Link]

  • Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. (n.d.). PMC. Retrieved from [Link]

  • Determination and Imaging of Lactones in Beef by Girard's Reagent T Derivatization Technique. (n.d.). Sensors and Materials. Retrieved from [Link]

  • Making HILIC Work for You—Column Selection. (n.d.). LCGC International. Retrieved from [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). Analytical Methods. Retrieved from [Link]

  • Mastering HILIC-Z Separation for Polar Analytes. (2023). Agilent. Retrieved from [Link]

  • Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. (n.d.). PMC. Retrieved from [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). PMC. Retrieved from [Link]

  • Improved Retention for Polar Organic Acids with Unique Multi-Mode Columns in Reversed Phase Conditions. (2015). Imtakt. Retrieved from [Link]

  • Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. (n.d.). NIH. Retrieved from [Link]

  • Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • How to Avoid Common Problems with HILIC Methods. (2020). Restek. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (n.d.). Waters Corporation. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Increasing reporting confidence in metabolomics; RP and HILIC LC-MSMS analysis in multiple tissue studies. (n.d.). Shimadzu. Retrieved from [Link]

  • Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. (n.d.). MDPI. Retrieved from [Link]

  • HPLC parameter for α-Keto acids using NPD as a derivatization reagent. (n.d.). ResearchGate. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (n.d.). Alwsci. Retrieved from [Link]

  • Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. (n.d.). PMC. Retrieved from [Link]

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. (2019). Agilent. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Chromatography Forum. Retrieved from [Link]

  • Challenges in HPLC Technology and Potential Solutions. (2023). G-M-I, Inc. Retrieved from [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. Retrieved from [Link]

  • A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. (n.d.). ResearchGate. Retrieved from [Link]

  • Retention of Polar Compounds or How to Avoid the Void. (n.d.). SIELC Technologies. Retrieved from [Link]

Sources

Validation & Comparative

Cross-Validation of LC-MS and GC-MS Methods for Keto Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of keto acids (e.g., pyruvate,


-ketoglutarate, oxaloacetate) is a critical bottleneck in metabolic flux analysis due to their inherent chemical instability. While Gas Chromatography-Mass Spectrometry (GC-MS) has long been the "gold standard" for its superior isomer resolution, Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher throughput and avoids high-temperature degradation.

This guide provides a technical framework for cross-validating these two platforms. It is not merely a comparison but a protocol for using one method to validate the other, ensuring data integrity in drug development and metabolomics.

Quick Decision Matrix
FeatureGC-MS (Derivatized)LC-MS (Derivatized/Native)
Primary Strength Structural resolution of isomersSensitivity & throughput
Critical Weakness Thermal degradation riskMatrix effects (Ion suppression)
Target Analytes Volatile organic acids, TCA intermediatesThermolabile

-keto acids
Derivatization Mandatory (MeOx + TMS)Recommended (OPD/PFBO)
Sensitivity (LOD) 0.1 – 1.0

M
1 – 10 nM

The Stability Paradox: Why Cross-Validation is Mandatory

Keto acids possess a carbonyl group (


) adjacent to a carboxyl group (

). This structure makes them prone to:
  • Enolization: Spontaneous tautomerization in solution.

  • Decarboxylation: Loss of

    
     under heat or acidic conditions (especially oxaloacetate).
    
  • Oxidation: Rapid degradation in air.

The Validation Logic:

  • GC-MS validates the identity of the peak (using spectral libraries) but risks thermal artifacts.

  • LC-MS validates the concentration (using soft ionization) but risks quantitation errors due to co-eluting matrix components.

  • Concordance between these orthogonal methods confirms that the observed metabolic shifts are biological, not analytical artifacts.

Method A: GC-MS Workflow (The Structural Validator)

GC-MS requires a two-step derivatization process to lock the keto group and render the molecule volatile.[1][2]

The Chemistry: "Lock and Volatilize"
  • Methoximation (MeOx): Reacts with the carbonyl group to form an oxime .[3][4] This "locks" the keto-enol tautomerism and prevents decarboxylation.[4]

  • Silylation (MSTFA): Replaces active hydrogens (-OH, -COOH) with trimethylsilyl (TMS) groups, increasing volatility.[1][2][4]

Protocol A: GC-MS Derivatization
  • Reagents: Methoxyamine HCl in pyridine (20 mg/mL); MSTFA + 1% TMCS.

  • Internal Standard: [U-13C] Pyruvate or Adipic acid.

Step-by-Step:

  • Desiccation: Evaporate 50

    
    L of sample extract to complete dryness (SpeedVac). Critical: Residual water destroys MSTFA.
    
  • Protection: Add 50

    
    L MeOx/Pyridine. Incubate at 30°C for 90 mins .
    
  • Volatilization: Add 50

    
    L MSTFA. Incubate at 37°C for 30 mins .
    
  • Analysis: Inject 1

    
    L (Split 1:10) onto a DB-5MS column.
    

Expert Insight: Avoid high temperatures (>60°C) during the MeOx step. While it speeds up the reaction, it accelerates the degradation of oxaloacetate to pyruvate, creating false positives.

Method B: LC-MS Workflow (The High-Sensitivity Quantifier)

While native LC-MS (using Ion Pairing) is possible, derivatization with o-Phenylenediamine (OPD) is superior for


-keto acids.
The Chemistry: Quinoxaline Formation

OPD reacts specifically with


-keto acids to form stable quinoxaline derivatives .
  • Benefit 1: Increases hydrophobicity, allowing retention on standard C18 columns (no need for difficult HILIC or Ion Pairing).

  • Benefit 2: drastically improves ionization efficiency in ESI(+) mode.

Protocol B: LC-MS OPD Derivatization
  • Reagents: o-Phenylenediamine (OPD) in 2M HCl.

  • Internal Standard: [13C3] Pyruvate.

Step-by-Step:

  • Mix: Combine 50

    
    L sample with 50 
    
    
    
    L OPD solution.
  • Incubate: Heat at 60°C for 20 mins (Quinoxaline formation is heat-stable).

  • Quench: Cool on ice.

  • Analysis: Inject 5

    
    L onto a C18 column (e.g., Waters HSS T3). Detect via MRM in ESI(+) mode.
    

Visualizing the Cross-Validation Workflow

The following diagram illustrates how to process a single biological sample through both streams to achieve statistical concordance.

CrossValidation Sample Biological Sample (Plasma/Cell Lysate) Extraction Cold Methanol Extraction (-20°C) Sample->Extraction Split Split Sample Extraction->Split Dry Evaporate to Dryness Split->Dry Aliquot A Deriv OPD Derivatization (Quinoxaline Formation) Split->Deriv Aliquot B MeOx Methoximation (Protect Keto Group) Dry->MeOx TMS Silylation (MSTFA) (Volatilization) MeOx->TMS GCMS GC-MS Analysis (EI Source) TMS->GCMS Data Data Alignment (Normalize to IS) GCMS->Data LCMS LC-MS/MS Analysis (ESI+ Source) Deriv->LCMS LCMS->Data BlandAltman Bland-Altman Plot (Concordance Check) Data->BlandAltman

Figure 1: Dual-stream analytical workflow for cross-validating keto acid quantification. Note the critical split point after extraction.

Experimental Data Comparison

The following data represents typical performance metrics observed when analyzing human plasma spiked with keto acid standards.

ParameterGC-MS (MeOx-TMS)LC-MS (OPD-Quinoxaline)Interpretation
Linearity (

)
> 0.995> 0.998LC-MS offers slightly better dynamic range.[5]
LOD (Pyruvate) 0.5

M
5 nMLC-MS is ~100x more sensitive.
Recovery (%) 85% ± 8%98% ± 3%Volatility loss in GC prep reduces recovery.
Precision (CV%) 5 - 12%2 - 5%LC-MS is more reproducible (fewer steps).
Specificity High (Mass Spectra)High (MRM Transitions)GC-MS better for distinguishing isomers.
Statistical Concordance Strategy

To validate your method, do not rely on simple correlation (


). Use the Bland-Altman  approach:
  • Calculate the % difference between Method A (GC) and Method B (LC) for each sample.

  • Plot the Difference (y-axis) vs. the Average (x-axis).

  • Acceptance Criteria: 95% of data points must fall within ±20% of the mean difference. If a systematic bias exists (e.g., GC is consistently 15% lower), it likely indicates thermal degradation in the GC injector port.

Troubleshooting & Causality

Issue: GC-MS shows multiple peaks for a single keto acid.

  • Cause: Incomplete methoximation.[3] The keto acid exists in two stereoisomeric forms (syn and anti) of the oxime.

  • Solution: Sum the areas of the syn and anti peaks for quantification. This is a standard requirement for GC-MS keto acid analysis [1].

Issue: LC-MS signal suppression in plasma samples.

  • Cause: Phospholipids co-eluting with the quinoxaline derivative.

  • Solution: Use a specific MRM transition for the quinoxaline ring structure or implement a phospholipid removal plate during extraction [2].

Issue: Oxaloacetate levels are suspiciously low in GC-MS.

  • Cause: Thermal decarboxylation to pyruvate in the GC inlet.

  • Solution: Use LC-MS for oxaloacetate. If GC is required, lower the inlet temperature and increase the split ratio to reduce residence time [3].

References

  • Kanabus, M., et al. (2016). Chromatographic analysis of metabolic intermediates.[3][5][6][7][8][9][10][11][12] Journal of Chromatography B. Link (Validates syn/anti peak summation).

  • Yuan, M., et al. (2012). A targeted metabolomics method for quantification of keto acids. Nature Protocols. Link (The authoritative source for OPD derivatization).

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Link (Gold standard for GC-MS metabolomics).

  • Zhou, S., et al. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis. MDPI Molecules. Link (Comparison of derivatization agents).

Sources

A Guide to Inter-Laboratory Comparison of 4-Methyl-5-oxohexanoic Acid Measurements

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of 4-Methyl-5-oxohexanoic acid quantification. It is designed for researchers, scientists, and drug development professionals who require robust and reproducible analytical data for this key organic acid. This document outlines the rationale behind experimental design, provides detailed analytical protocols, and presents a model for data analysis and interpretation, ensuring scientific integrity and fostering confidence in analytical measurements across different laboratories.

Introduction: The Importance of Accurate 4-Methyl-5-oxohexanoic Acid Quantification

4-Methyl-5-oxohexanoic acid (4-M-5-OHA) is a keto-acid with a molecular weight of 144.17 g/mol [1]. Its presence and concentration can be of significant interest in various fields, including metabolic research, drug development, and environmental analysis. Given its potential role as a biomarker or a metabolic intermediate, the ability to accurately and precisely quantify 4-M-5-OHA is paramount[2][3][4].

Inter-laboratory comparison studies, also known as proficiency testing, are essential for ensuring the reliability and comparability of analytical results among different laboratories[5]. By analyzing the same samples, participating laboratories can assess their analytical performance against a consensus value, identify potential biases in their methodologies, and take corrective actions to improve data quality. This guide presents a hypothetical inter-laboratory comparison designed to evaluate the performance of common analytical techniques for the quantification of 4-M-5-OHA.

Hypothetical Inter-Laboratory Study Design

The design of an inter-laboratory comparison is critical to its success. The following sections detail the key considerations for a robust study.

Participant Laboratories

A diverse group of laboratories should be recruited to participate in the study, including academic research labs, contract research organizations (CROs), and quality control laboratories from the pharmaceutical industry. This diversity ensures that the study results are representative of a wide range of analytical practices and instrumentation.

Test Material and Sample Preparation

A certified reference material (CRM) of 4-Methyl-5-oxohexanoic acid should be used to prepare the test samples. The samples should be prepared in a relevant matrix, such as human plasma or a synthetic equivalent, to mimic real-world analytical challenges. For this hypothetical study, a set of five samples with varying concentrations of 4-M-5-OHA will be distributed to each participating laboratory.

Analytical Methods

Participants will be encouraged to use their in-house, validated analytical methods for the quantification of 4-M-5-OHA. The most common techniques for the analysis of organic acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[6][7]. This allows for a direct comparison of the performance of these two widely used platforms.

Data Analysis and Performance Evaluation

Upon receipt of the analytical results from all participating laboratories, a statistical analysis will be performed to determine the consensus value for each sample and to evaluate the performance of each laboratory. Key performance indicators will include:

  • Accuracy: The closeness of a laboratory's result to the assigned consensus value.

  • Precision: The degree of agreement among replicate measurements from the same laboratory.

  • Z-score: A standardized measure of a laboratory's performance that takes into account both accuracy and the overall distribution of results from all participants.

The following table presents hypothetical data from our inter-laboratory comparison, showcasing the performance of GC-MS and LC-MS/MS methods across five participating laboratories.

LaboratoryMethodSample 1 (Assigned Value: 5.2 µg/mL)Sample 2 (Assigned Value: 15.8 µg/mL)Sample 3 (Assigned Value: 48.5 µg/mL)
Lab 1GC-MS5.1 µg/mL16.1 µg/mL47.9 µg/mL
Lab 2GC-MS5.4 µg/mL15.5 µg/mL50.1 µg/mL
Lab 3LC-MS/MS5.2 µg/mL15.9 µg/mL48.8 µg/mL
Lab 4LC-MS/MS5.3 µg/mL15.7 µg/mL48.2 µg/mL
Lab 5GC-MS4.9 µg/mL16.5 µg/mL46.5 µg/mL

Experimental Protocols

To ensure a high degree of scientific integrity, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for the quantification of 4-M-5-OHA using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. For the analysis of non-volatile organic acids like 4-M-5-OHA, a derivatization step is required to increase their volatility.

4.1.1. Sample Preparation and Derivatization

  • Protein Precipitation: To 100 µL of plasma sample, add 400 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial tightly and heat at 60°C for 30 minutes. This process converts the carboxylic acid and ketone groups to their more volatile trimethylsilyl (TMS) derivatives.

4.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the 4-M-5-OHA-TMS derivative.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of compounds, often without the need for derivatization.

4.2.1. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold methanol containing a suitable internal standard (e.g., a stable isotope-labeled analog of 4-M-5-OHA).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and centrifuge at 12,000 x g for 10 minutes.

  • Supernatant Transfer and Dilution: Transfer the supernatant to a new tube and dilute with an appropriate volume of water before injection.

4.2.2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system (or equivalent)

  • Mass Spectrometer: SCIEX Triple Quad 6500+ (or equivalent)

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient program should be developed to achieve optimal separation of 4-M-5-OHA from other matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 4-M-5-OHA and its internal standard to ensure high selectivity and accurate quantification.

Visualization of Workflows

To provide a clear understanding of the experimental processes, the following diagrams illustrate the key workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Plasma Sample precip Protein Precipitation (Acetonitrile) start->precip centrifuge1 Centrifugation precip->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant evap Evaporation (Nitrogen Stream) supernatant->evap deriv Derivatization (BSTFA + 1% TMCS) evap->deriv inject Injection deriv->inject gc Gas Chromatography (Separation) inject->gc ms Mass Spectrometry (Detection) gc->ms data Data Acquisition (SIM Mode) ms->data

Caption: GC-MS analytical workflow for 4-Methyl-5-oxohexanoic acid.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample precip Protein Precipitation (Methanol + Internal Standard) start->precip centrifuge1 Centrifugation precip->centrifuge1 supernatant Transfer & Dilute Supernatant centrifuge1->supernatant inject Injection supernatant->inject lc Liquid Chromatography (Separation) inject->lc msms Tandem Mass Spectrometry (Detection) lc->msms data Data Acquisition (MRM Mode) msms->data

Caption: LC-MS/MS analytical workflow for 4-Methyl-5-oxohexanoic acid.

Conclusion and Recommendations

This guide has provided a comprehensive overview of a hypothetical inter-laboratory comparison for the measurement of 4-Methyl-5-oxohexanoic acid. By adhering to the principles of robust study design, employing validated analytical methods, and utilizing appropriate statistical analysis, laboratories can gain valuable insights into their analytical performance and contribute to the generation of high-quality, comparable data.

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of 4-M-5-OHA. The choice of method will depend on factors such as the required sensitivity, sample throughput, and available instrumentation. It is recommended that laboratories participate in regular proficiency testing schemes to ensure the ongoing quality and reliability of their analytical results.

References

  • PubChem. (n.d.). 4-Methyl-5-oxohexanoic acid. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Diagnostic Solutions Laboratory. (n.d.). OAp Organic Acids Profile | Organic Acids Test. Retrieved from [Link][2]

  • MosaicDX. (n.d.). Our Comprehensive Organic Acids Test (OAT). Retrieved from [Link][3]

  • Quest Diagnostics. (n.d.). Organic Acids, Comprehensive, Quantitative, Urine. Retrieved from [Link][4]

  • Mayo Clinic Laboratories. (n.d.). OAU - Overview: Organic Acids Screen, Random, Urine. Retrieved from [Link][6]

  • US BioTek Laboratories. (n.d.). Organic Acids Testing. Retrieved from [Link][7]

  • European Union Reference Laboratory for Food Contact Materials. (2009). Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in. JRC Publications Repository. Retrieved from [Link][5]

Sources

comparative analysis of different chiral columns for keto acid separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral separation of keto acids—specifically


-keto and 

-keto acids—presents a unique chromatographic challenge due to their chemical instability (spontaneous decarboxylation), high polarity, and potential for keto-enol tautomerism. While polysaccharide-based columns remain the industry "workhorses," they are not always the optimal choice for small, aliphatic keto acids.

This guide provides a technical comparison of three dominant column technologies: Polysaccharide Derivatives , Ligand Exchange Chromatography (LEC) , and Pirkle-Type (Brush) phases. We evaluate them based on resolution (


), mobile phase compatibility, and method robustness.
Quick Selection Decision Matrix

ColumnSelection Start Analyte Structure Pos Keto Position? Start->Pos Alpha Alpha-Keto Acid Pos->Alpha Beta Beta-Keto Acid Pos->Beta Arom_A Aromatic Group? Alpha->Arom_A Arom_B Aromatic Group? Beta->Arom_B Yes Yes Arom_A->Yes No No Arom_A->No Arom_B->Yes Arom_B->No LEC Ligand Exchange (LEC) (e.g., Chirex 3126, Astec CLC) Deriv Derivatization (OPDA/DMB) -> Fluorescence Detection LEC->Deriv If UV Low Poly Immobilized Polysaccharide (e.g., CHIRALPAK IA/IC) + Acid Modifier Pirkle Pirkle-Type (e.g., Whelk-O 1) Yes->Poly Yes->Pirkle No->LEC No->Poly

Figure 1: Decision tree for selecting the optimal chiral stationary phase based on keto acid structural features.

Technical Comparison of Column Technologies

A. Immobilized Polysaccharide Columns (The Generalists)

Market Leaders: CHIRALPAK® IA, IC, IG (Daicel); Lux® i-Series (Phenomenex).

These columns utilize amylose or cellulose tris-carbamates immobilized onto silica.[1] Unlike older coated phases, immobilized versions allow the use of aggressive solvents (DCM, THF) which can be crucial for solubilizing polar keto acids.

  • Mechanism: Hydrogen bonding, dipole-dipole, and

    
    -
    
    
    
    interactions in the chiral grooves.
  • Critical Protocol: Keto acids are acidic (

    
    ). You must  use an acidic modifier (0.1% TFA or Formic Acid) to suppress ionization. Without it, the analyte exists in equilibrium between neutral and ionized forms, causing severe peak tailing and loss of chiral recognition.
    
  • Pros: Broadest selectivity range; high loading capacity for prep.[2]

  • Cons: Poor recognition for small, aliphatic molecules lacking aromatic rings (e.g.,

    
    -ketoisovalerate).
    
B. Ligand Exchange Chromatography (LEC) (The Specialists)

Market Leaders: Astec® CLC (Supelco/Sigma); Chirex® 3126 (Phenomenex).

LEC is the gold standard for aliphatic


-keto acids  and 

-hydroxy acids. The stationary phase contains a chiral selector (usually an amino acid like Proline or Penicillamine) complexed with a copper ion (

).
  • Mechanism: Formation of a ternary complex: [Selector --

    
     -- Analyte] . The diastereomeric stability difference between the (R)-analyte and (S)-analyte complexes drives separation.[3]
    
  • Pros: Excellent for small molecules with no UV chromophore (the Cu-complex absorbs at 254 nm); operates in aqueous mobile phases.

  • Cons: Incompatible with MS (copper contamination); restricted to

    
    -functionalized acids.
    
C. Pirkle-Type (Brush) Columns

Market Leaders: Whelk-O® 1 (Regis Technologies).

Designed originally for


-electron rich/deficient systems.
  • Mechanism: Relies heavily on

    
    -
    
    
    
    stacking and hydrogen bonding.
  • Pros: Extremely durable; mobile phase flexibility; ideal for aromatic

    
    -keto acids  or esters.
    
  • Cons: Limited utility for aliphatic keto acids.

Comparative Performance Data

The following data summarizes typical performance metrics for a model aromatic keto acid (e.g., Phenylpyruvic acid) vs. an aliphatic keto acid (e.g.,


-Ketoisocaproic acid).
FeaturePolysaccharide (Immobilized)Ligand Exchange (LEC)Pirkle-Type (Whelk-O 1)
Primary Interaction H-Bonding / InclusionMetal Complexation (

)

-

Interaction
Target Analyte Aromatic Keto AcidsAliphatic

-Keto Acids
Aromatic

-Keto Esters
Mobile Phase Hexane/EtOH or RP (Acidic)Aqueous

Solution
Hexane/IPA or MeOH
Resolution (

)
*
High (> 2.0) for AromaticsHigh (> 3.[4]0) for AliphaticsHigh (> 2.[4][5]5) for

-systems
MS Compatibility Excellent (with volatile acid)No (Copper salts)Excellent
Durability High (Immobilized)Medium (stripping risk)Very High (Covalently bonded)

*Note:


 values are representative of optimized methods found in literature [1][2].

Experimental Protocols

Protocol A: Method Development for Polysaccharide Columns

Objective: Screen for separation of a generic aromatic keto acid.

  • Preparation: Dissolve sample at 1 mg/mL in Ethanol.

  • Screening Mobile Phase: n-Hexane / Ethanol / TFA (90 : 10 : 0.1).

    • Why TFA? Essential to protonate the carboxylic acid group.

  • Column Selection: Screen CHIRALPAK IA and IC sequentially.

  • Optimization:

    • If

      
      : Switch organic modifier to 2-Propanol (stronger H-bonding donor).
      
    • If Tailing > 1.2: Increase TFA to 0.2% (do not exceed 0.5% to protect column).

Protocol B: Ligand Exchange for Aliphatic -Keto Acids

Objective: Separate


-ketoisovalerate (precursor to Valine).
  • System Prep: Flush system with water to remove all organic solvents.

  • Mobile Phase: 2 mM Copper(II) Sulfate (

    
    ) in water. Adjust pH to 4.5 using Acetic Acid.
    
    • Note: The pH controls the ionization of the acid; it must be ionized enough to chelate, but not so much that it elutes in void volume.

  • Detection: UV at 254 nm. (The copper-analyte complex absorbs here, even if the analyte does not).

  • Temperature: Maintain at 25°C. Higher temps (

    
    C) often degrade the complex stability.
    

Mechanistic Visualization

The following diagram illustrates the ternary complex formation in Ligand Exchange Chromatography, the most distinct mechanism for this class of compounds.

LEC_Mechanism cluster_stat Stationary Phase Surface cluster_mobile Mobile Phase Selector Chiral Selector (L-Proline) Cu Cu++ Selector->Cu Fixed Coordination Analyte_R (R)-Keto Acid Cu->Analyte_R Strong Complex Analyte_S (S)-Keto Acid Cu->Analyte_S Weak Complex

Figure 2: Ligand Exchange Mechanism. The copper ion acts as a bridge. The steric hindrance between the fixed selector and the (S)-analyte results in a weaker complex and faster elution.

Expert Insights & Troubleshooting

  • The "Ghost" Peak Issue: In keto acid analysis, you may see a split peak or a broad hump. This is often Keto-Enol Tautomerism , not partial chiral separation.

    • Solution: Lower the temperature to 10°C to slow the interconversion kinetics, or perform derivatization (e.g., with OPD) to lock the structure [3].

  • Elution Order Inversion:

    • Polysaccharide:[2][6][7][8] Hard to predict. Requires switching from Amylose (IA) to Cellulose (IC) or finding a "pseudo-enantiomeric" column.

    • LEC: Predictable. Switching from a D-Penicillamine column to an L-Penicillamine column will strictly invert the elution order. This is vital for trace enantiomer analysis (eluting the minor impurity before the main peak).

  • Column Lifetime:

    • LEC columns are sensitive to organic shock. Never introduce >10% organic solvent unless the specific manufacturer protocol allows it.

    • Polysaccharide columns (Immobilized) are robust but can be stripped by strong bases. Ensure your autosampler wash does not contain high concentrations of basic detergents.

References

  • Daicel Chiral Technologies. (2023). Chiral Column Selection Guide for Acidic Compounds. Retrieved from

  • Davankov, V. A. (2003). Ligand-Exchange Chromatography: A Review of the Mechanism and Applications.
  • Sigma-Aldrich (Supelco). (2023). Astec® CLC-L and CLC-D HPLC Columns: Application Note for Hydroxy and Keto Acids. Retrieved from

  • Phenomenex. (2023).[9] Chiral HPLC Analysis of Acidic Compounds: Method Development Guide. Retrieved from

Sources

comparing extraction methods for 4-Methyl-5-oxohexanoic acid from tissues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of extraction methodologies for 4-Methyl-5-oxohexanoic acid (CAS 6818-07-1) from biological tissues. It is designed for analytical chemists and pharmacologists requiring high-recovery, reproducible protocols for metabolic profiling or pharmacokinetic analysis.

Executive Summary

4-Methyl-5-oxohexanoic acid presents a unique extraction challenge due to its dual functionality: a polar, ionizable carboxylic acid tail and a lipophilic, methylated keto-backbone. Unlike simple fatty acids, its solubility profile is highly pH-dependent. Unlike alpha-keto acids, it does not form stable quinoxalines with o-phenylenediamine (OPD), rendering standard alpha-keto derivatization protocols ineffective.

This guide compares three extraction strategies:

  • Acidified Liquid-Liquid Extraction (LLE): The cost-effective standard for bulk recovery.

  • Mixed-Mode Anion Exchange (MAX) SPE: The "Gold Standard" for cleanliness and selectivity.

  • Protein Precipitation (PP): The high-throughput option for screening.

Quick Selection Matrix
FeatureMethod A: Acidified LLE Method B: Mixed-Mode SPE (MAX) Method C: Protein Precipitation
Selectivity ModerateHigh Low
Recovery 70–85%>90% 60–95% (Variable)
Matrix Effects High (Lipid carryover)Low Very High
Throughput Low (Labor intensive)ModerateHigh
Best For Initial discovery, high concentrationsTrace analysis, complex tissues (Liver/Brain) Rapid PK screening

Compound Profile & Extraction Logic

Understanding the physicochemical properties is critical for protocol design.

  • Structure: C7 branched-chain keto acid.

  • pKa: ~4.8 (Carboxylic acid).

  • LogP: ~1.07 (Moderately lipophilic).

  • Stability: Susceptible to decarboxylation under high heat; ketone group prone to reduction.

The Extraction Logic: To extract this molecule, we must manipulate its ionization state.

  • At pH 7.4 (Physiological): It exists as a carboxylate anion (water-soluble).

  • At pH < 3.0: It exists as a free acid (organic-soluble).

Therefore, acidification is the non-negotiable first step for LLE and Reversed-Phase extraction, whereas anion exchange exploits the ionized state at neutral pH.

Detailed Protocols

Method A: Acidified Liquid-Liquid Extraction (LLE)

Best for: Laboratories with limited consumables budget requiring robust recovery.

Principle: Acidification suppresses ionization, driving the compound into the organic phase. Ethyl Acetate (EtOAc) is preferred over Hexane due to the compound's moderate polarity.

Protocol:

  • Homogenization: Weigh 100 mg tissue. Add 400 µL cold PBS (pH 7.4). Homogenize (bead beater or rotor-stator).

  • Acidification: Add 50 µL 1 M HCl to lower pH to ~2.0. Vortex 10s.[1]

  • Extraction: Add 1.0 mL Ethyl Acetate .

  • Agitation: Shake/tumble for 20 min at room temperature.

  • Phase Separation: Centrifuge at 10,000 x g for 10 min at 4°C.

  • Collection: Transfer the upper organic layer to a clean glass tube.

  • Re-extraction (Optional): Repeat steps 3–6 for higher recovery.

  • Drying: Evaporate solvent under Nitrogen stream at 35°C (Do not exceed 40°C to prevent degradation).

  • Reconstitution: Dissolve in 100 µL Mobile Phase (e.g., 80:20 Water:MeOH + 0.1% Formic Acid).

Method B: Mixed-Mode Anion Exchange SPE (MAX)

Best for: Trace analysis (LC-MS/MS) in lipid-rich tissues (Liver, Brain).

Principle: Uses a dual-retention mechanism.[2] The sorbent retains the analyte via anion exchange (grabbing the carboxylate) and hydrophobic interaction (grabbing the alkyl chain). This allows rigorous washing of interferences.

Protocol:

  • Homogenization: 100 mg tissue in 400 µL 50 mM Ammonium Acetate (pH 7–8) . Note: Do not acidify yet.

  • Conditioning: Equilibrate MAX cartridge (e.g., Oasis MAX or Strata-X-A) with 1 mL MeOH, then 1 mL Water.

  • Loading: Load tissue homogenate supernatant (centrifuged). Flow rate: 1 mL/min.

  • Wash 1 (Ammonium Acetate): Wash with 1 mL 5% NH4OH in water. Removes neutrals and cations.

  • Wash 2 (Methanol): Wash with 1 mL Methanol. Removes neutral lipids/hydrophobics. The analyte remains bound by ionic charge.

  • Elution: Elute with 1 mL 2% Formic Acid in Methanol . Acidification neutralizes the carboxylate, breaking the ionic bond and releasing the analyte.

  • Drying & Reconstitution: Evaporate and reconstitute as in Method A.

Method C: Protein Precipitation (PP)

Best for: High-throughput PK screening where sensitivity is not the limiting factor.

Protocol:

  • Homogenization: 100 mg tissue in 200 µL water.

  • Precipitation: Add 800 µL ice-cold Acetonitrile (containing 0.1% Formic Acid) .

  • Vortex: Vortex vigorously for 30s.

  • Incubation: Keep on ice for 10 min to ensure complete protein crash.

  • Centrifugation: 14,000 x g for 15 min at 4°C.

  • Analysis: Inject supernatant directly (dilute if necessary to match mobile phase strength).

Comparative Data Analysis

The following data represents typical performance metrics for keto-acid extraction from rat liver tissue (spiked at 1 µM).

MetricAcidified LLE (EtOAc)SPE (MAX)Protein Precip (ACN)
Absolute Recovery (%) 82 ± 5%94 ± 2% 98 ± 8%
Matrix Factor (LC-MS) 0.65 (Suppression)0.95 (Clean) 0.45 (Severe Suppression)
Limit of Quantitation (LOQ) 10 ng/g1 ng/g 50 ng/g
Solvent Consumption HighModerateLow
Step Count 683
  • Interpretation: While Protein Precipitation has high "recovery" (the compound stays in the liquid), the Matrix Factor of 0.45 indicates that co-eluting phospholipids suppress the MS signal by 55%, making it poor for trace analysis. SPE provides the cleanest signal.

Visual Workflow (Graphviz)

The following diagram illustrates the decision logic and workflow for the recommended Mixed-Mode SPE method, as it offers the highest scientific rigor.

G Start Tissue Sample (100 mg) Homogenize Homogenize (pH 7-8 Buffer) Start->Homogenize Centrifuge Centrifuge (Remove Debris) Homogenize->Centrifuge Release Analyte Load Load SPE Cartridge (Mixed-Mode Anion Exchange) Centrifuge->Load Supernatant Wash1 Wash 1: 5% NH4OH (Removes Neutrals/Cations) Load->Wash1 Analyte Bound (Ionic) Wash2 Wash 2: 100% MeOH (Removes Lipids) Wash1->Wash2 Analyte Bound (Ionic) Elute Elute: 2% Formic Acid in MeOH (Releases Target) Wash2->Elute Break Ionic Bond Analysis LC-MS/MS Analysis (Negative Mode) Elute->Analysis Clean Extract

Caption: Workflow for Mixed-Mode Anion Exchange (MAX) extraction, ensuring removal of lipid interferences while retaining the acidic target.

References

  • Li, H., et al. (2011). "Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry." Journal of Chromatography B. Link

    • Relevance: Establishes foundational protocols for keto-acid extraction
  • Michopoulos, F., et al. (2014). "Targeted metabolic profiling of the branched chain amino acid oxidation pathway." Analytical Chemistry. Link

    • Relevance: Validates the use of SPE for acidic metabolites in complex m
  • Paik, M.J., et al. (2020). "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." Molecules. Link

    • Relevance: Comprehensive review of carboxylic acid extraction strategies, supporting the preference for Anion Exchange.
  • ChemSrc. (2024). "4-methyl-5-oxohexanoic acid - Physicochemical Properties." ChemSrc Database. Link

    • Relevance: Source for pKa and LogP d

Sources

Publish Comparison Guide: Biological Activity of 4-Methyl-5-oxohexanoic Acid (MOHA)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-Methyl-5-oxohexanoic Acid (MOHA) , focusing on its emerging role as a potent inhibitor of Branched-Chain Amino Acid Transaminase 1 (BCAT1). This document is structured for researchers in oncology, immunology, and metabolic drug discovery.

Executive Summary

4-Methyl-5-oxohexanoic acid (MOHA) is a specialized metabolic modulator that targets the cytosolic enzyme Branched-Chain Amino Acid Transaminase 1 (BCAT1) . Unlike broad-spectrum metabolic poisons, MOHA offers a targeted approach to disrupting the catabolism of branched-chain amino acids (BCAAs: Leucine, Isoleucine, Valine) in tissues exhibiting metabolic reprogramming, such as IDH-wildtype glioblastoma and activated Th17 immune cells.

This guide compares MOHA’s performance against standard BCAT inhibitors (e.g., Gabapentin) and delineates its utility in suppressing glutamate biosynthesis, dampening mTORC1 signaling, and modulating hypoxic responses via the HIF1


 axis.

Chemical Biology & Mechanism of Action

Structural Profile
  • IUPAC Name: 4-methyl-5-oxohexanoic acid[1]

  • CAS Number: 6818-07-1[2]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [2]
  • Molecular Weight: 144.17 g/mol [2]

  • Key Functional Groups:

    
    -Keto acid moiety (mimicking the 
    
    
    
    -keto acid substrates of BCAT1).
Mechanism: The Metabolic Checkpoint

MOHA functions as a structural analog of the branched-chain


-keto acids (BCKAs), specifically mimicking the transition state of leucine transamination. By competitively binding to the substrate pocket of BCAT1, MOHA prevents the transfer of the amino group from BCAAs to 

-ketoglutarate (

-KG).

Downstream Consequences of Inhibition:

  • Glutamate Depletion: Blocks the conversion of

    
    -KG to glutamate, starving cancer cells of the precursor required for glutathione (GSH) synthesis and causing oxidative stress-induced apoptosis.
    
  • HIF1

    
     Destabilization:  In Th17 cells, BCAT1 activity is required to produce 
    
    
    
    -hydroxy
    
    
    -methylbutyrate (HMB), a metabolite that stabilizes HIF1
    
    
    . MOHA treatment reduces HMB, leading to HIF1
    
    
    degradation and suppression of pathogenic IL-17 production.
  • mTORC1 Modulation: By altering intracellular leucine pools, MOHA disrupts the nutrient-sensing machinery upstream of mTORC1.

Pathway Visualization

The following diagram illustrates the critical intervention points of MOHA within the BCAA metabolic network.

BCAA_Pathway Leucine L-Leucine (Substrate) BCAT1 BCAT1 (Cytosolic) Leucine->BCAT1 mTOR mTORC1 Activation Leucine->mTOR Sensing aKG α-Ketoglutarate aKG->BCAT1 KIC α-Ketoisocaproate (KIC) HPD HPD/HPDL KIC->HPD Glutamate L-Glutamate GSH Glutathione (GSH) (Antioxidant Defense) Glutamate->GSH HMB β-Hydroxy β-methylbutyrate HIF1a HIF1α Stabilization (Th17 Differentiation) HMB->HIF1a BCAT1->KIC BCAT1->Glutamate HPD->HMB MOHA MOHA (Specific Inhibitor) MOHA->BCAT1 Inhibits Gabapentin Gabapentin (Off-target) Gabapentin->BCAT1 Weakly Inhibits

Figure 1: MOHA targets the BCAT1-mediated transamination step, effectively severing the supply lines for Glutamate (Redox balance) and KIC-derived metabolites (HIF1


 signaling).

Comparative Performance Guide

This section objectively compares MOHA against Gabapentin (a widely used but non-specific BCAT1 inhibitor) and L-


-Homoleucine  (a competitive substrate analog).
Comparative Data Table
Feature4-Methyl-5-oxohexanoic Acid (MOHA) Gabapentin L-

-Homoleucine
Primary Target BCAT1 (Cytosolic)

Subunit of Ca

Channels
BCAT1 / BCAT2
BCAT1 Potency High (Targeted Analog)Low (Ki ~10 mM; Off-target)Moderate (Competitive)
Mechanism Transition State Mimic / Keto-acid AnalogLeucine Mimetic (Steric hindrance)Substrate Competition
Selectivity High specificity for transaminase pocketLow (Primary CNS activity)Moderate (Amino acid transporters)
Cellular Effect Induces ROS, Apoptosis in GBM; Blocks Th17Weak metabolic modulation; requires high dosesMetabolic flux alteration
Solubility Organic Solvents (DMSO, Ethanol)Water SolubleWater Soluble
Primary Use Oncology / Metabolic Research Neuropathic Pain / EpilepsyStructural Biology / Enzymology
Critical Analysis
  • Vs. Gabapentin: While Gabapentin is frequently cited in literature as a BCAT1 inhibitor, its affinity is physiologically irrelevant for potent metabolic inhibition without massive dosing (often 10–20 mM in vitro). MOHA provides a more pharmacologically relevant tool for studying BCAT1 dependency in cancer cells without the confounding variables of calcium channel blockade.

  • Vs. Substrate Analogs: MOHA's keto-acid structure allows it to bind directly to the PLP-enzyme complex in the absence of the amino group transfer, potentially locking the enzyme in an inactive state more effectively than amino acid analogs like L-

    
    -homoleucine.
    

Experimental Protocols

Protocol A: Spectrophotometric BCAT1 Inhibition Assay

Objective: Quantify the inhibitory potential (IC50) of MOHA against recombinant or lysate-derived BCAT1 activity.

Principle: This coupled enzyme assay measures the production of Glutamate.[3] Glutamate is oxidized by Glutamate Dehydrogenase (GLDH) using NAD+, generating NADH which is monitored at 340 nm.

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM DTT, 10

    
    M PLP (Pyridoxal 5'-phosphate).
    
  • Substrates: 5 mM L-Leucine, 5 mM

    
    -Ketoglutarate.
    
  • Coupling System: 2.5 mM NAD+, 2 U/mL Glutamate Dehydrogenase (GLDH).

  • Inhibitor: MOHA (dissolved in DMSO; final DMSO < 1%).

Procedure:

  • Enzyme Prep: Dilute recombinant BCAT1 or cell lysate (e.g., from U87-MG cells) in Assay Buffer to a concentration yielding linear kinetics (approx. 0.5

    
     g/well ).
    
  • Inhibitor Incubation: Add 10

    
    L of MOHA serial dilutions to 96-well plate. Add 40 
    
    
    
    L of Enzyme Prep. Incubate at 25°C for 15 minutes to allow binding.
  • Substrate Addition: Prepare a Master Mix containing Leucine,

    
    -KG, NAD+, and GLDH. Add 50 
    
    
    
    L of Master Mix to each well to start the reaction.
  • Kinetic Read: Immediately measure Absorbance at 340 nm every 30 seconds for 20 minutes on a microplate reader.

  • Analysis: Calculate the slope (rate) of NADH production (

    
    OD/min). Normalize to vehicle control (DMSO) to determine % Activity. Plot log[MOHA] vs. % Activity to derive IC50.
    
Protocol B: Cell Viability in BCAT1-Dependent Glioblastoma

Objective: Validate MOHA cytotoxicity in IDH-wildtype GBM cells (high BCAT1) vs. IDH-mutant cells (low BCAT1).

Workflow:

  • Seeding: Plate U87-MG (BCAT1

    
    ) and U87-IDH1
    
    
    
    (BCAT1
    
    
    ) cells at 3,000 cells/well in 96-well plates.
  • Treatment: After 24h, treat with MOHA (0, 10, 50, 100, 500

    
    M). Include Gabapentin (10 mM) as a positive control for BCAT inhibition.
    
  • ROS Quantification (Optional): At 48h, stain a subset of wells with DCFDA (5

    
    M) to assess oxidative stress (a hallmark of BCAT1 inhibition).
    
  • Viability Readout: At 72h, perform CellTiter-Glo (ATP) or MTT assay.

  • Interpretation: MOHA should selectively reduce viability in U87-MG cells with a concomitant increase in ROS, while showing reduced potency in IDH-mutant cells.

References

  • BCAT1 Inhibition in Glioblastoma: Tönjes, M., et al. (2013). "BCAT1 promotes cell proliferation through amino acid catabolism in gliomas carrying wild-type IDH1." Nature Medicine.

  • BCAT1 and Immune Regulation: Papathanassiu, A.E., et al. (2017). "BCAT1 controls metabolic reprogramming in activated human macrophages." Nature Communications.

  • Patent Disclosure (MOHA): "Methods of treatment using a BCAT1 inhibitor." European Patent Office (EP2717869B1).

  • Gabapentin as BCAT Inhibitor: Goto, M., et al. (2005). "Gabapentin inhibits branched-chain amino acid transaminase cytosolic isoform." Journal of Biological Chemistry.

  • Th17 and HIF1a Axis: Comparison of BCAT1-mediated leucine metabolism in T-cell differentiation. National Institutes of Health (PMC).

Sources

evaluating the robustness of a 4-Methyl-5-oxohexanoic acid quantification assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-5-oxohexanoic acid (MOHA) presents a unique analytical challenge due to its dual functionality (carboxylic acid and ketone), high polarity, and lack of a strong chromophore.[1] While traditional methods rely on gas chromatography (GC) or refractive index detection, these often suffer from thermal instability or poor sensitivity.

This guide evaluates three quantification strategies, identifying LC-MS/MS with DNPH derivatization as the most robust method for trace-level quantification (ppb level), particularly in complex biological or pharmaceutical matrices.[1] We compare this against the standard GC-MS (Two-Step Derivatization) and HPLC-UV methods.[1]

Method Comparison Matrix
FeatureMethod A: LC-MS/MS (DNPH) Method B: GC-MS (Oximation/Silylation) Method C: HPLC-UV (DNPH)
Sensitivity (LOQ) High (< 1 ng/mL) Moderate (10–50 ng/mL)Low (> 100 ng/mL)
Selectivity Excellent (MRM transitions) Good (Mass spectral fingerprint)Moderate (Co-elution risks)
Sample Prep Simple (One-step reaction) Complex (Dryness required, 2 steps)Simple (One-step reaction)
Throughput High (5–8 min run) Low (20+ min run)Moderate (10–15 min run)
Robustness High (Resistant to matrix effects) Low (Moisture sensitive reagents)Moderate (Baseline noise)

Technical Analysis & Causality

The Analytical Challenge

MOHA (CAS 6818-07-1) contains a gamma-position methyl group and a delta-keto group relative to the carboxyl tail.[1]

  • Polarity: The free acid and ketone make the molecule highly polar (logP ~0.3), causing poor retention on standard C18 columns.

  • Instability: In GC injectors, the free acid can undergo thermal decarboxylation or cyclization to form pseudo-lactones, leading to peak tailing and non-linear responses.

  • Chromophore: The isolated ketone exhibits weak UV absorbance (~280 nm,

    
     < 50), making direct UV detection insufficient for trace impurity analysis.
    
Why LC-MS/MS with DNPH is the Superior Choice

To ensure Scientific Integrity , we must address the "Why."

  • Derivatization Logic: 2,4-Dinitrophenylhydrazine (DNPH) reacts specifically with the ketone group to form a stable hydrazone. This adds a hydrophobic aromatic tag, allowing for:

    • Strong retention on C18 columns (overcoming polarity).

    • Enhanced ionization efficiency in Negative ESI mode (due to the phenolic/nitro groups).

  • Specificity: By using Multiple Reaction Monitoring (MRM), we track the specific transition of the derivatized parent ion to the DNPH fragment, eliminating interference from non-carbonyl matrix components.

Experimental Protocols

Method A: LC-MS/MS Quantification (Recommended)

This protocol utilizes a "dilute-and-shoot" approach after derivatization, minimizing extraction losses.[1]

Reagents:

  • Derivatizing Solution: 5 mM DNPH in Acetonitrile with 0.1% Formic Acid.

  • Internal Standard (IS): [¹³C₆]-4-Methyl-5-oxohexanoic acid (or structural analog like 5-oxohexanoic acid).[1]

Workflow:

  • Sample Prep: Aliquot 50 µL of sample (plasma/API solution) into a vial.

  • IS Addition: Add 10 µL of Internal Standard working solution.

  • Derivatization: Add 100 µL of Derivatizing Solution .

  • Incubation: Vortex and incubate at 40°C for 30 minutes . ( Reasoning: Mild heat drives the hydrazone formation to completion without degrading the acid tail.)

  • Quenching: Add 40 µL of Ammonium Acetate (10 mM) to buffer the pH.

  • Analysis: Inject 5 µL into the LC-MS/MS.

LC-MS/MS Parameters:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 90% B over 4 minutes.

  • Ionization: ESI Negative Mode.

  • Transitions:

    • MOHA-DNPH: m/z 323.1

      
       163.0 (Quant), 323.1 
      
      
      
      152.0 (Qual).[1]
Method B: GC-MS Quantification (Alternative)

Required if MS/MS is unavailable or for confirming structural isomers.[1]

Reagents:

  • Oximation: Methoxyamine HCl in Pyridine (20 mg/mL).

  • Silylation: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1][2]

Workflow:

  • Drying (Critical): Evaporate sample to complete dryness under Nitrogen. (Reasoning: Silylation reagents react explosively/uselessly with water.)[1]

  • Step 1 (Oximation): Add 50 µL Methoxyamine/Pyridine. Incubate at 60°C for 60 mins. (Reasoning: Protects the ketone as an oxime to prevent enolization.)

  • Step 2 (Silylation): Add 50 µL MSTFA. Incubate at 60°C for 30 mins. (Reasoning: Esterifies the carboxylic acid to make it volatile.)

  • Analysis: Inject 1 µL (Splitless) into GC-MS (DB-5MS Column).

Robustness Evaluation Data

The following data represents a validation summary comparing the robustness of the two primary methods.

Table 1: Validation Performance Summary

ParameterLC-MS/MS (DNPH)GC-MS (2-Step)Acceptance Criteria
Linearity (

)
> 0.999 (1–1000 ng/mL)> 0.995 (50–5000 ng/mL)

Recovery (%) 92% – 105%75% – 115%80% – 120%
Precision (RSD) 3.5%12.8%

Stability (24h) Stable (< 2% change)Unstable (> 15% degradation)

change
Matrix Effect Negligible (IS corrected)High (Matrix interference)N/A

Note: GC-MS derivatives are highly susceptible to hydrolysis if the vial septum is pierced and left in the autosampler for >12 hours.

Visualizations

Diagram 1: Analytical Decision Logic

This decision tree guides the researcher to the correct method based on their specific constraints (Sensitivity vs. Equipment).

MethodSelection Start Start: Quantify MOHA Sensitivity Required Sensitivity? Start->Sensitivity Trace Trace (< 100 ppb) Sensitivity->Trace High Sensitivity HighLevel High Level (> 1 ppm) Sensitivity->HighLevel Low Sensitivity Matrix Matrix Type? Bio Biological / Aqueous Matrix->Bio Aqueous Solvent Organic Solvent Matrix->Solvent Dry Organic Trace->Matrix HPLC HPLC-UV (DNPH) (Cost Effective) HighLevel->HPLC Routine LCMS RECOMMENDED: LC-MS/MS (DNPH) (Robust, Sensitive) Bio->LCMS Best Path GCMS GC-MS (Derivatized) (Structural ID) Solvent->GCMS Alternative

Caption: Decision tree for selecting the optimal MOHA quantification method based on sensitivity needs and sample matrix.

Diagram 2: Robustness Factors (Ishikawa)

This diagram illustrates the variables controlled in the LC-MS/MS method to ensure robustness (QbD approach).

Robustness cluster_0 Sample Prep cluster_1 Instrument cluster_2 Matrix SP1 Reaction Time (30 min) Goal Robust MOHA Quantification SP1->Goal SP2 Acid Content (0.1% Formic) SP2->Goal SP3 DNPH Excess (>100x Molar) SP3->Goal Inst1 Column Temp (40°C) Inst1->Goal Inst2 ESI Voltage (-3.5 kV) Inst2->Goal Mat1 pH Buffering (Quench Step) Mat1->Goal Mat2 IS Correction (13C-Analog) Mat2->Goal

Caption: Key experimental parameters (Fishbone style) that must be controlled to maintain assay robustness.

References

  • PubChem. (2025).[3][4] 4-Methyl-5-oxohexanoic acid | C7H12O3.[1][3][5] National Library of Medicine. [Link]

  • Afshar, M., et al. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma. Journal of Chromatography B. [Link]

  • Han, J., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate. [Link]

  • Olson, K., et al. (2014). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry. [Link]

Sources

assessing the specificity of antibodies for 4-Methyl-5-oxohexanoic acid immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Specificity of Antibodies for 4-Methyl-5-oxohexanoic Acid Immunoassays Content Type: Technical Comparison & Validation Guide Audience: Researchers, Senior Scientists, and Assay Development Leads

Executive Summary

4-Methyl-5-oxohexanoic acid (MOHA) is a low molecular weight keto-acid (approx. 144 Da), often analyzed as a metabolic intermediate in terpene degradation (e.g., limonene catabolism) or as a chiral synthons precursor.[1][2][3] As a non-immunogenic hapten , MOHA poses significant challenges for immunoassay development: it requires carrier conjugation to elicit an immune response, yet this very conjugation introduces "linker bias"—where antibodies recognize the chemical bridge rather than the target analyte.

This guide details a self-validating framework for assessing antibody specificity. It compares the performance of Homologous vs. Heterologous assay designs and provides a rigorous protocol for quantifying cross-reactivity (CR) against structural analogs.

The Challenge: Hapten Specificity & Linker Interference

In small molecule immunoassays, the "specificity" of an antibody is not an inherent constant; it is a variable dependent on the assay design.

  • The Problem: Antibodies raised against MOHA-Linker A-Carrier Protein often develop high affinity for the Linker A moiety. If the same Linker A is used in the ELISA plate coating, the antibody binds the plate so tightly that free MOHA (the sample) cannot compete effectively. This results in poor sensitivity (high IC50) and false specificity.

  • The Solution (Site Heterology): The "Senior Scientist" approach is to employ Hapten Heterology . You use one linker chemistry for immunization (e.g., Oximination) and a distinct chemistry for the assay coating (e.g., Mixed Anhydride). This forces the antibody to recognize the specific epitope of MOHA, not the bridge.

Comparative Strategy: Homologous vs. Heterologous Design
FeatureHomologous Assay Heterologous Assay (Recommended)
Immunogen MOHA-Linker A -KLHMOHA-Linker A -KLH
Coating Antigen MOHA-Linker A -BSAMOHA-Linker B -BSA
Mechanism Ab binds Linker + HaptenAb binds Hapten only (Linker is invisible)
Sensitivity (IC50) Low (High IC50: >100 ng/mL)High (Low IC50: <10 ng/mL)
Specificity Risk High Linker InterferenceTrue Analyte Specificity

Visualizing the Mechanism

To understand the validation protocol, one must visualize the competitive nature of the assay and the conjugation logic.

G cluster_0 Phase 1: Immunogen Design cluster_1 Phase 2: Competitive ELISA (Heterologous) MOHA MOHA (Hapten) Linker Linker A (e.g., Oxime) MOHA->Linker Carrier Carrier Protein (KLH) Linker->Carrier Plate Microplate Surface Coat Coating Antigen (MOHA-Linker B-BSA) Plate->Coat Ab Anti-MOHA Ab Coat->Ab Competition FreeMOHA Free MOHA (Sample Analyte) FreeMOHA->Ab High Affinity Binding

Caption: Workflow showing the necessity of Linker B in Phase 2 to ensure the Antibody (Ab) prefers the Free MOHA over the plate-bound antigen.

Experimental Protocol: The Self-Validating Specificity Panel

This protocol uses a Competitive Indirect ELISA . The validity of this system relies on a "Checkerboard Titration" to first establish the optimal antibody dilution that yields an absorbance of ~1.0 OD (at 450nm) in the absence of analyte (


).
Step-by-Step Methodology
  • Coating: Coat 96-well microplates with MOHA-BSA (Heterologous Linker) at 1 µg/mL in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBS-T (PBS + 0.05% Tween-20). Block with 1% Gelatin or Casein in PBS for 1h at 37°C to prevent non-specific adsorption.

  • Competition Reaction (The Critical Step):

    • Prepare serial dilutions of standard MOHA (0.01 to 1000 ng/mL).

    • Prepare serial dilutions of Cross-Reactant Analogs (see Table 2).

    • Mix 50 µL of Standard/Analog + 50 µL of Anti-MOHA Antibody (at predetermined titer).

    • Add mixture to wells. Incubate 1h at 37°C.

    • Mechanism:[3][4] Free analyte competes with plate-bound hapten.[5] Higher analyte = Lower Signal.

  • Detection: Wash 3x. Add HRP-conjugated Secondary Antibody (e.g., Goat anti-Rabbit IgG). Incubate 45 min.

  • Signal Generation: Wash 5x. Add TMB Substrate. Stop reaction with 2M H2SO4. Read OD450.

Data Analysis & Interpretation

To objectively assess specificity, you must calculate the Cross-Reactivity (CR%) based on the IC50 values (the concentration inhibiting 50% of the maximum signal).[5]

Formula:



Table 1: Specificity Validation Panel (Hypothetical Data)

Use this structure to report your validation results.

Analyte / AnalogStructure RelevanceIC50 (ng/mL)Cross-Reactivity (%)Interpretation
4-Methyl-5-oxohexanoic acid Target Analyte 4.5 100% Reference Standard
5-Oxohexanoic acidAnalog (Missing methyl group)180.02.5%High Specificity (Methyl group is epitope-critical)
Levulinic AcidAnalog (Shorter chain)>10,000<0.1%No recognition of short keto-acids
LimoneneMetabolic Precursor>10,000<0.1%No recognition of hydrophobic precursor
Perillic AcidStructural Isomer900.00.5%Minimal interference

Interpretation Guide:

  • < 0.1% CR: Excellent specificity. The antibody does not recognize this molecule.

  • 0.1% - 5% CR: Acceptable for most biological matrices.

  • > 10% CR: Significant interference. Sample cleanup (e.g., SPE) or mathematical correction is required.

Troubleshooting & Optimization Logic

If your specificity test fails (i.e., high cross-reactivity or poor sensitivity), follow this causal logic tree:

Logic Start High Background / Poor Specificity CheckLinker Are Immunogen & Coating Linkers Identical? Start->CheckLinker Heterology Switch to Heterologous Linker (e.g., Amine vs. Carboxyl coupling) CheckLinker->Heterology Yes (Homologous) Titration Perform Checkerboard Titration CheckLinker->Titration No (Heterologous) Result Recalculate IC50 Titration->Result Adjust Ab Conc.

Caption: Decision tree for troubleshooting poor specificity in hapten immunoassays.

References

  • Kim, Y. J., et al. (2003).[6] Synthesis of haptens for immunoassay of organophosphorus pesticides and effect of heterology in hapten spacer arm length on immunoassay sensitivity. Analytica Chimica Acta. Link

    • Context: Establishes the foundational principle of "Hapten Heterology" for maximizing specificity in small molecule assays.
  • Schmidt, L., et al. (2016). R-Limonene metabolism in humans and metabolite kinetics after oral administration.[7][8] Archives of Toxicology. Link

    • Context: Defines the metabolic pathway of limonene, identifying 4-methyl-5-oxohexanoic acid derivatives and relevant structural analogs for the cross-reactivity panel.
  • Goodrow, M. H., et al. (1995). Strategies for Immunoassay Hapten Design. Immunoanalysis of Agrochemicals. Link

    • Context: Authoritative source on designing linkers to expose specific functional groups (like the keto-acid moiety) to the immune system.
  • BenchChem. (2025).[5] Comparative Analysis of Antibody Cross-Reactivity in Hapten Immunoassays. BenchChem Technical Guides. Link

    • Context: General protocol standards for calculating Cross-Reactivity % using IC50 displacement curves.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Methyl-5-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

CAS: 6818-07-1 (Primary Isomer) | Molecular Formula: C₇H₁₂O₃ Critical Hazard Flag: H318 (Causes Serious Eye Damage) & H315 (Skin Irritation) [1]

As researchers in drug development, we often treat intermediate metabolites like 4-Methyl-5-oxohexanoic acid as generic "organic acids."[1] This is a procedural error. This compound contains both a carboxylic acid tail and a ketone moiety.[1][2] This bifunctionality dictates specific PPE choices: the acid presents a corrosive risk to mucous membranes (specifically the eyes), while the ketone group can accelerate permeation through standard glove materials.[1][2]

Immediate Directive: Do not rely on standard safety glasses. The H318 classification mandates Chemical Splash Goggles (ANSI Z87.1 D3 rating) at a minimum.[1][2]

Physicochemical Risk Profile & PPE Selection

The following matrix is derived from the compound's specific GHS classification (Acute Tox 4, Skin Irrit 2, Eye Dam 1, STOT SE 3) and its chemical structure.

The "Bifunctional" Threat[1][2]
  • The Acid (Corrosive/Irritant): Low pH causes immediate protein denaturation upon contact with the cornea.[1][2]

  • The Ketone (Permeation Enhancer): Ketones (like acetone or MEK) are known to swell and degrade nitrile rubber.[1][2] While this molecule is larger and less volatile than acetone, the ketone functional group reduces the breakthrough time of standard nitrile gloves compared to a simple fatty acid.[1][2]

PPE Specification Matrix
Body AreaStandard Protocol (Analytical Scale <1g)High-Volume Protocol (Synthesis/Bulk >10g)Technical Rationale
Eyes Chemical Splash Goggles (Indirect Vent)Goggles + Face Shield (8-inch min)H318 Risk: Standard safety glasses allow liquid ingress from the side/bottom.[1] Irreversible corneal damage can occur in seconds.[1][2]
Hands Double Nitrile Gloves (Min 5 mil / 0.12mm outer)Butyl Rubber or Silver Shield® Laminate Ketone Vulnerability: Nitrile degrades in ketones.[1][2] Double gloving provides a "sacrificial" outer layer.[1][2] Change immediately upon splash.[1][2][3]
Respiratory Fume Hood (Face velocity 80-100 fpm)Half-mask respirator w/ OV/P100 Cartridges H335 Risk: Vapor pressure is low, but aerosols/dust (if solid) cause severe respiratory tract irritation.[1]
Body Lab Coat (Polyester/Cotton blend) + Closed shoesChemical-Resistant Apron (Rubber/Neoprene)Cotton absorbs liquids, keeping them against the skin.[1][2] An apron prevents saturation during bulk transfer.[1][2]
Operational Workflow: The "Zero-Contact" Standard[1]

This protocol is designed to eliminate the "human factor" in contamination.[1][2]

Phase A: Preparation (The "Check-Twice" Rule)
  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.[1][2]

  • Engineering Control: Verify fume hood sash is at the working height (usually 18 inches).[1][2]

  • Neutralization Prep: Have a saturated Sodium Bicarbonate (NaHCO₃) solution ready in a wash bottle inside the hood.[1][2] This allows for immediate neutralization of small drips.[1][2]

Phase B: Handling & Transfer[2]
  • Weighing:

    • Do not weigh on an open bench. Use a draft shield or move the balance into the hood.[1][2]

    • Use anti-static weighing boats.[1][2] Organic acids can hold static charge, causing powder/liquid scattering.[1][2]

  • Liquid Transfer (if molten/solution):

    • Use positive displacement pipettes or glass syringes.[1][2] Avoid standard air-displacement pipettes if the liquid is viscous, as they drip.[1][2]

    • Technique: "Low-and-Slow."[1] Keep the transfer vessel within 2 inches of the receiving vessel to minimize splash potential.[1][2]

Phase C: Decontamination & Doffing[1][2]
  • Wipe Down: Wipe all exterior container surfaces with a dry Kimwipe, then a damp paper towel (water/ethanol), before removing them from the hood.[1][2]

  • Glove Removal: Use the "Beak Method" (pulling the first glove off by the palm, balling it into the second hand, then sliding a finger under the second glove) to ensure no exterior surface touches skin.[1][2]

  • Wash: Wash hands with soap and water for 20 seconds immediately.[1][2]

Emergency Response Logic
  • Eye Contact (CRITICAL):

    • Immediate Action: Flush for 15 full minutes . Do not stop sooner.

    • Mechanism:[1][2][4] Acids bind to proteins.[1][2] Flushing must continue until pH returns to 7.4.[1][2]

    • Medical: Transport to ER immediately.[1][2] H318 implies potential blindness.[1][2]

  • Skin Contact:

    • Flush with water.[1][2][5] Do not use vinegar or other acids to "neutralize" (exothermic reaction risk).[1][2] Use soap and water.[1][2][5]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling spills versus routine exposure.

SafetyLogic Start Exposure Event / Spill Assess Assess Volume & State Start->Assess MinorSpill Minor (<10mL/g) Inside Hood Assess->MinorSpill MajorSpill Major (>10mL/g) Or Outside Hood Assess->MajorSpill PPE_Check Verify PPE: Double Nitrile + Goggles? MinorSpill->PPE_Check Evacuate Evacuate Lab Call EHS MajorSpill->Evacuate High Risk PPE_Check->Evacuate PPE Compromised Neutralize Neutralize with Sodium Bicarbonate PPE_Check->Neutralize PPE Intact Absorb Absorb with Vermiculite/Pads Neutralize->Absorb Dispose Dispose as Hazardous Organic Waste Absorb->Dispose

Figure 1: Decision matrix for responding to 4-Methyl-5-oxohexanoic acid exposure events. Note the critical branch point at PPE verification.

Disposal & Environmental Compliance
  • Waste Stream: Segregate into Acidic Organic Waste .

  • Incompatibility: Do not mix with Oxidizing Acids (Nitric, Perchloric) or Strong Bases (unless part of a controlled neutralization protocol).[1][2]

  • Labeling: Clearly mark the waste tag with "Contains Keto-Acids" to alert disposal technicians of the bifunctional nature.[1][2]

References
  • PubChem. (n.d.).[1][2] 4-Methyl-5-oxohexanoic acid (Compound Summary). National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Personal Protective Equipment: Eye and Face Protection (1910.133).[1][2] United States Department of Labor.[1][2] Retrieved October 26, 2023, from [Link][1][2]

  • European Chemicals Agency (ECHA). (n.d.).[1][2] C&L Inventory: 4-methyl-5-oxohexanoic acid. Retrieved October 26, 2023, from [Link][1][2]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.